Technical Documentation Center

(1R)-3-Oxocyclohexane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R)-3-Oxocyclohexane-1-carboxylic acid
  • CAS: 21531-43-1

Core Science & Biosynthesis

Foundational

difference between (1R) and (1S)-3-oxocyclohexane-1-carboxylic acid

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between (1R)- and (1S)-3-oxocyclohexane-1-carboxylic acid.[1] Stereochemistry, Synthesis, and Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between (1R)- and (1S)-3-oxocyclohexane-1-carboxylic acid.[1]

Stereochemistry, Synthesis, and Pharmaceutical Utility[1]

Executive Summary

In the high-stakes environment of pharmaceutical process chemistry, the distinction between (1R)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1) and its enantiomer (1S)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-46-4) is not merely academic—it is functional. While these enantiomers share identical achiral physicochemical properties (boiling point, pKa, solubility), their behavior in chiral environments—specifically enzymatic resolutions and protein binding pockets—is divergent.[1]

This guide serves as a definitive reference for distinguishing, synthesizing, and utilizing these chiral building blocks. These molecules are critical scaffolds in the synthesis of bioactive tetrahydrocarbazoles, gabapentinoids, and specific kinase inhibitors where the absolute configuration of the C1 carboxylate dictates drug efficacy.[1]

Stereochemical & Conformational Analysis[1]

Absolute Configuration

The chirality of 3-oxocyclohexane-1-carboxylic acid arises from the C1 carbon. The asymmetry is established by the difference in the two pathways around the ring starting from C1:

  • Path A (C1

    
     C2):  Leads immediately to a methylene group adjacent to the ketone (C3).[1]
    
  • Path B (C1

    
     C6):  Leads to a methylene group adjacent to another methylene (C5).[1]
    

According to Cahn-Ingold-Prelog (CIP) priority rules:

  • -COOH (Priority 1)

  • -CH

    
    -C(=O)-  (Priority 2: The C2 path hits the carbonyl carbon sooner)
    
  • -CH

    
    -CH
    
    
    
    -
    (Priority 3: The C6 path hits the carbonyl later)
  • -H (Priority 4)

Determination:

  • (1R)-Isomer: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 is clockwise .[1]
  • (1S)-Isomer: The sequence is counter-clockwise .[1]

Conformational Preference (Chair Analysis)

The 3-oxocyclohexane ring exists predominantly in a chair conformation.[1] The ketone at C3 flattens the ring slightly compared to cyclohexane but removes 1,3-diaxial interactions at that position.[1]

  • Equatorial Preference: The bulky carboxylic acid group at C1 strongly prefers the equatorial position to minimize 1,3-diaxial repulsion with the axial hydrogen at C5.[1]

  • Thermodynamic Stability: The conformer with the equatorial -COOH is estimated to be ~1.7 kcal/mol more stable than the axial conformer.[2]

Diagram 1: Stereochemical Assignment Logic

Stereochemistry Start Assigning Configuration at C1 Priorities Assign CIP Priorities: 1. -COOH 2. -CH2-C(=O)- (C2 side) 3. -CH2-CH2- (C6 side) 4. -H Start->Priorities Orientation Orient Molecule: Hydrogen (Lowest Priority) facing AWAY Priorities->Orientation Decision Direction of 1 -> 2 -> 3? Orientation->Decision R_Config (1R)-Configuration Clockwise Decision->R_Config Right Turn S_Config (1S)-Configuration Counter-Clockwise Decision->S_Config Left Turn

Caption: Logic flow for assigning absolute configuration based on CIP priority rules.

Physicochemical & Analytical Comparison

While enantiomers are indistinguishable in an achiral environment, their characterization requires specific chiral techniques.[1]

Property(1R)-Enantiomer(1S)-EnantiomerRacemic Mixture
CAS Number 21531-43-121531-46-416205-98-4
Molecular Weight 142.15 g/mol 142.15 g/mol 142.15 g/mol
Physical State White SolidWhite SolidWhite Solid
Melting Point 70–74 °C70–74 °C75–78 °C
Optical Rotation Negative (-) or Positive (+) depending on solvent*Opposite sign to (1R)
Solubility Water, MeOH, DCMWater, MeOH, DCMWater, MeOH, DCM
Chiral HPLC Distinct Retention TimeDistinct Retention TimeTwo Peaks (1:[1]1)

*Note: Specific rotation


 is solvent-dependent.[1] Always compare against a standard under identical conditions (typically c=1, MeOH).

Synthesis and Enzymatic Resolution

The most robust method for obtaining high optical purity (>99% ee) is Enzymatic Kinetic Resolution .[1] Chemical synthesis typically yields the racemate, which must then be resolved.[1]

Protocol: Enzymatic Kinetic Resolution

This method utilizes the enantioselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the ester of one enantiomer while leaving the other intact.[1]

Reagents:

  • Racemic Methyl 3-oxocyclohexanecarboxylate

  • Phosphate Buffer (pH 7.0)[1]

  • Immobilized CAL-B (e.g., Novozym 435)[1]

  • Organic Co-solvent (MTBE or Toluene)[1]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic methyl 3-oxocyclohexanecarboxylate (1.0 eq) in MTBE/Buffer (1:1 v/v).

  • Enzyme Addition: Add immobilized CAL-B (10-20 wt% relative to substrate).[1]

  • Incubation: Stir at 30°C. Monitor reaction progress via Chiral GC or HPLC.

  • Reaction Termination: Stop when conversion reaches ~50% (theoretical maximum for resolution).

  • Separation:

    • The enzyme hydrolyzes the (R)-ester to the (R)-acid (fast reaction).[1]

    • The (S)-ester remains unreacted.

  • Workup: Basify the aqueous layer to extract the unreacted (S)-ester with organic solvent.[1] Then, acidify the aqueous layer to precipitate/extract the (1R)-3-oxocyclohexane-1-carboxylic acid.

Diagram 2: Enzymatic Resolution Workflow

Resolution Racemate Racemic Ester (Methyl 3-oxocyclohexanecarboxylate) Biocatalysis Enzymatic Hydrolysis (CAL-B Lipase, pH 7) Racemate->Biocatalysis Separation Phase Separation (pH Adjustment) Biocatalysis->Separation R_Path Aqueous Phase (Acidified) Separation->R_Path S_Path Organic Phase Separation->S_Path Product_R (1R)-Acid (Hydrolyzed Product) R_Path->Product_R Product_S (1S)-Ester (Unreacted) S_Path->Product_S

Caption: Kinetic resolution pathway separating (1R)-acid from (1S)-ester using lipase biocatalysis.

Pharmaceutical Applications

The primary "difference" between the (1R) and (1S) forms lies in their downstream utility.[1] Drug targets are chiral; therefore, the scaffold must match the binding pocket of the target protein.[1]

(1R)-Isomer Utility[1]
  • Precursor for GABA Analogs: Used in the synthesis of conformationally restricted GABA analogs.[1] The (1R) configuration is often required to mimic the bioactive conformation of neurotransmitters.[1]

  • Tetrahydrocarbazole Synthesis: Reacts with substituted hydrazines (Fischer Indole Synthesis) to form tricyclic cores found in prostaglandin D2 receptor antagonists.[1]

(1S)-Isomer Utility[1]
  • Edoxaban Intermediates: While Edoxaban uses a cyclohexene ring, the (1S)-3-oxocyclohexane scaffold serves as a saturated analog for structure-activity relationship (SAR) studies in Factor Xa inhibitors.[1]

  • Chiral Auxiliaries: The (1S)-acid can be converted into chiral amines or alcohols used to induce stereochemistry in other reactions.[1]

Analytical Validation (Quality Control)[1]

To ensure the integrity of your specific isomer, use the following validation protocol.

Protocol: Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (carbonyl absorption).[1]

  • Expected Result: The enantiomers will elute at significantly different times.[1] The (1R) and (1S) peaks must be identified using pure standards.

References

  • PubChem. (2025).[1][3] (1R)-3-Oxocyclohexane-1-carboxylic acid.[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Cohen, S. G., & Khedouri, E. (1961).[1] Requirements for Activity of Chiral Esterases. Journal of the American Chemical Society.[1] (Validation of enzymatic hydrolysis principles).

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of 3-Oxocyclohexane-1-Carboxylic Acid Esters

This Application Note provides a comprehensive technical guide for the enzymatic resolution of racemic 3-oxocyclohexane-1-carboxylic acid esters. It is designed for researchers in medicinal chemistry and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the enzymatic resolution of racemic 3-oxocyclohexane-1-carboxylic acid esters. It is designed for researchers in medicinal chemistry and process development who require high optical purity for downstream chiral synthesis.

Abstract & Strategic Overview

The enantiomers of 3-oxocyclohexane-1-carboxylic acid are critical chiral building blocks in the synthesis of neuroactive drugs (e.g., Gabapentin analogs), anticoagulants (e.g., Edoxaban intermediates), and complex natural products. Chemical resolution via diastereomeric salt formation is often inefficient due to the molecule's conformational flexibility.

Enzymatic Kinetic Resolution (EKR) offers a superior alternative, utilizing the stereoselectivity of hydrolases to distinguish between enantiomers. This guide details two complementary strategies:

  • Hydrolytic Resolution (Aqueous): Uses Pig Liver Esterase (PLE) or Candida rugosa lipase (CRL) to selectively hydrolyze one enantiomer to the acid, leaving the other as the ester.

  • Transesterification (Organic): Uses immobilized Candida antarctica Lipase B (CAL-B) in organic solvent to acylate the substrate (if using the corresponding alcohol) or transesterify the ester, though hydrolysis is the dominant industrial route for this specific keto-ester.

Mechanistic Insight: The Basis of Separation

The core principle is Kinetic Resolution (KR) . The enzyme reacts with one enantiomer (


) significantly faster than the other (

).
  • The Reaction:

    
    
    (Note: Stereopreference depends on the specific enzyme source).
    
  • Thermodynamic Control: The reaction is stopped at ~50% conversion.

  • Separation: The product (Carboxylic Acid) and the unreacted substrate (Ester) have vastly different physicochemical properties (pKa, solubility), allowing for facile separation via acid-base extraction.

Visualizing the Workflow

The following diagram illustrates the decision matrix and experimental workflow for the hydrolytic resolution.

G Start Racemic 3-Oxocyclohexane-1-Carboxylic Acid Ester Decision Select Solvent System Start->Decision Aq_System Aqueous Buffer (pH 7.0-8.0) Enzyme: PLE or CRL Decision->Aq_System Standard Route Reaction_Aq Hydrolysis Reaction (pH Stat Titration) Aq_System->Reaction_Aq Stop_Aq Quench at ~50% Conversion Reaction_Aq->Stop_Aq Workup_Aq Basify to pH > 8 Extract Organic Layer Stop_Aq->Workup_Aq Org_Layer Organic Phase: Unreacted (R)-Ester Workup_Aq->Org_Layer Extracts Ester Aq_Layer Aqueous Phase: (S)-Acid Salt Workup_Aq->Aq_Layer Retains Acid Acidify Acidify Aqueous Phase (pH < 2) Extract with EtOAc Aq_Layer->Acidify Final_Acid Purified (S)-Acid Acidify->Final_Acid

Figure 1: Workflow for the hydrolytic kinetic resolution of racemic esters using Pig Liver Esterase (PLE).

Protocol A: Hydrolysis using Pig Liver Esterase (PLE)

Best for: High enantioselectivity (


) and scalability.
Enzyme:  Pig Liver Esterase (EC 3.1.1.1), often sold as a crude lyophilized powder or suspension.
Materials
  • Substrate: Racemic Ethyl 3-oxocyclohexanecarboxylate (10 mmol).

  • Enzyme: PLE (Sigma-Aldrich or equivalent, >15 units/mg).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.5.

  • Co-solvent: Acetone or DMSO (optional, to improve solubility).

  • Base for Titration: 1.0 M NaOH.

Experimental Procedure
  • Preparation: Dissolve 1.7 g (10 mmol) of the racemic ester in 5 mL of acetone.

  • Emulsification: Add the ester solution dropwise to 95 mL of 0.1 M Phosphate Buffer (pH 7.5) under vigorous stirring. A stable emulsion should form.

  • Enzyme Addition: Add 50-100 mg of PLE powder.

  • Reaction (pH Stat):

    • Monitor the pH continuously.[1] The hydrolysis releases carboxylic acid, lowering the pH.

    • Maintain pH at 7.5 by the automatic or manual addition of 1.0 M NaOH.

    • Critical Checkpoint: The reaction is complete when exactly 0.5 equivalents (5 mmol, 5 mL) of NaOH have been consumed. This indicates 50% conversion.[2]

  • Quenching: Stop the reaction by adding organic solvent (Ethyl Acetate) or slightly lowering temperature.

  • Separation (Workup):

    • Step A (Ester Recovery): Adjust aqueous phase to pH 8.5. Extract 3x with Ethyl Acetate. The combined organic layers contain the optically active unreacted ester .

    • Step B (Acid Recovery): Acidify the remaining aqueous phase to pH 2.0 using 2M HCl. Extract 3x with Ethyl Acetate. Evaporate solvent to obtain the optically active carboxylic acid .

Protocol B: Transesterification using Lipase B (CAL-B)

Best for: Water-sensitive substrates or when the ester form is required for both enantiomers. Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[3]

Materials
  • Substrate: Racemic 3-oxocyclohexane-1-carboxylic acid (requires esterification first) OR Hydroxy-precursor. Note: For keto-esters, hydrolysis (Protocol A) is standard. Transesterification is typically used if resolving the corresponding alcohol (3-hydroxy).

  • Alternative Strategy: If resolving the ester moiety directly in organic solvent, use an alcohol nucleophile (alcoholysis).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). dried over molecular sieves.

  • Nucleophile: n-Butanol (for transesterification) or Vinyl Acetate (if resolving a hydroxy group).

Experimental Procedure (Ester Alcoholysis)
  • Setup: In a dry vial, dissolve 10 mmol racemic methyl ester in 20 mL dry MTBE.

  • Add Nucleophile: Add 0.6 eq of n-Butanol (or Ethanol if starting with methyl ester).

  • Enzyme: Add 200 mg Novozym 435.

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by GC. One enantiomer will transesterify to the butyl ester, while the other remains as the methyl ester.

  • Purification: Separate the methyl ester and butyl ester via silica gel flash chromatography.

Analytical Validation

Trustworthiness in chiral synthesis relies on accurate determination of Enantiomeric Excess (% ee).

Chiral HPLC Method[2][4]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Retention: The (S)- and (R)-enantiomers will typically elute with a separation factor (

    
    ) > 1.1.
    
Calculation of Selectivity (E-value)

Do not rely solely on % ee. Calculate the Enantiomeric Ratio (


) to determine enzyme efficiency.


Where:

  • 
     = conversion (0 to 1)
    
  • 
     = enantiomeric excess of the product (0 to 1)
    
E-ValueInterpretationAction
< 10Poor selectivityChange enzyme or solvent.
10 - 50ModerateOptimize temperature/pH.
> 50ExcellentProceed to scale-up.

Comparison of Biocatalysts

EnzymeSourceOptimal pHSolvent SystemSpecificity (Typical)
PLE Pig Liver7.0 - 8.0Aqueous / 10% DMSOHigh for cyclic esters
CAL-B C. antarcticaN/AMTBE / TolueneHigh for transesterification
CRL C. rugosa7.0Aqueous / BiphasicGood for bulky esters

References

  • Enzymatic Resolution of Cyclic Esters: Jones, J. B. (1986). Enzymes in organic synthesis. Tetrahedron, 42(13), 3351-3403. Link

  • Pig Liver Esterase Applications: Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase.[4] Organic Reactions.[3][5][6][7] Link

  • Lipase Kinetics (Kazlauskas Rule): Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Immobilized Lipases (CAL-B): Anderson, E. M., et al. (1998). Kinetics of the lipase B catalyzed hydrolysis of esters. Biocatalysis and Biotransformation. Link

  • General Protocol for Kinetic Resolution: Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[2][3][7] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

Sources

Application

Application Note &amp; Protocol: Stereoselective Synthesis of (1R,3R)-3-Aminocyclohexanecarboxylic Acid via Reductive Amination of a 3-Oxo Precursor

Introduction (1R,3R)-3-aminocyclohexanecarboxylic acid is a chiral cyclic β-amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its constrained cyclohexane backbone and defined...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R,3R)-3-aminocyclohexanecarboxylic acid is a chiral cyclic β-amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its constrained cyclohexane backbone and defined stereochemistry are instrumental in the design of peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. The precise spatial arrangement of the amino and carboxylic acid functional groups in the (1R,3R) configuration allows for specific molecular interactions with biological targets, potentially leading to enhanced potency and selectivity of drug candidates.[1][2] This application note provides a detailed protocol for the stereoselective synthesis of (1R,3R)-3-aminocyclohexanecarboxylic acid, commencing from a readily accessible 3-oxocyclohexanecarboxylic acid precursor. The synthetic strategy hinges on a diastereoselective reductive amination, a robust and widely utilized transformation in amine synthesis.[3]

Overall Synthetic Scheme

The synthesis of (1R,3R)-3-aminocyclohexanecarboxylic acid is achieved through a two-step process involving the formation of a chiral imine intermediate followed by a stereoselective reduction. The choice of a chiral amine in the initial step is critical for inducing the desired stereochemistry in the final product.

A 3-Oxocyclohexanecarboxylic Acid B Chiral Imine Intermediate A->B (R)-1-Phenylethylamine, Ti(OiPr)4 C Protected (1R,3R)-3-Aminocyclohexanecarboxylic Acid B->C H2, Pd/C D (1R,3R)-3-Aminocyclohexanecarboxylic Acid C->D Deprotection

Sources

Method

scale-up synthesis of (1R)-3-oxocyclohexane-1-carboxylic acid for pharma

Application Note: Scalable Synthesis of (1R)-3-Oxocyclohexane-1-Carboxylic Acid Executive Summary (1R)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1) is a critical chiral building block for the synthesis of conform...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (1R)-3-Oxocyclohexane-1-Carboxylic Acid

Executive Summary

(1R)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1) is a critical chiral building block for the synthesis of conformationally restricted peptidomimetics and inhibitors of thrombin and kinases. Its scale-up presents two primary challenges: establishing the C1 stereocenter with high enantiomeric excess (ee >99%) and preventing decarboxylation of the


-keto acid moiety during processing.

This guide outlines two field-proven routes for scale-up:

  • The Biocatalytic Route (Recommended): A "green," room-temperature kinetic resolution of the ethyl ester using Candida antarctica Lipase B (CAL-B). This route offers the highest throughput and safety profile.

  • The Classical Route (Alternative): Hydrogenation of 3-hydroxybenzoic acid followed by TEMPO-mediated oxidation and classical salt resolution. This is a robust backup using commodity chemicals.

Route Selection & Strategy

The choice of route depends on available equipment and cost constraints. The biocatalytic route is superior for purity and environmental impact (E-factor), while the classical route utilizes cheaper raw materials but requires more unit operations.

Decision Matrix
FeatureRoute A: Biocatalytic Resolution Route B: Classical Resolution
Key Reagent Novozym 435 (CAL-B)(S)-(-)-1-Phenylethylamine
Step Count 2 (Esterification + Resolution)3 (Hydrogenation + Oxidation + Resolution)
Scalability High (Flow chemistry compatible)Medium (Solvent intensive)
Safety High (Ambient temp, pH 7)Moderate (Exothermic oxidation)
Chiral Purity >99% ee (tunable via conversion)>98% ee (requires recrystallization)

Detailed Protocols

Protocol A: Biocatalytic Kinetic Resolution (Recommended)

This method utilizes the stereoselective hydrolysis of ethyl 3-oxocyclohexanecarboxylate. CAL-B preferentially hydrolyzes the (1S)-ester, leaving the desired (1R)-ester intact, which is then chemically hydrolyzed to the target acid.

Materials:

  • Racemic Ethyl 3-oxocyclohexanecarboxylate (Substrate)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)[1]

  • Phosphate Buffer (0.1 M, pH 7.2)

  • MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a jacketed glass reactor, dissolve racemic ethyl 3-oxocyclohexanecarboxylate (1.0 equiv, e.g., 100 g) in MTBE (500 mL).

    • Add Phosphate Buffer (0.1 M, pH 7.2, 500 mL).

    • Equip the reactor with an overhead stirrer and pH stat (set to maintain pH 7.2 using 2M NaOH).

    • Note: Biphasic systems often enhance reaction rate and protect the enzyme from product inhibition.

  • Enzymatic Hydrolysis:

    • Add Novozym 435 (5% w/w relative to substrate).

    • Stir vigorously at 25°C.

    • Monitor: Track conversion via HPLC or GC. The reaction typically slows significantly at 50% conversion.

    • Stop Point: Terminate reaction when conversion reaches 50-52% (kinetic resolution limit).

  • Work-up & Separation:

    • Filter off the immobilized enzyme (can be washed and recycled).

    • Separate the phases.

    • Aqueous Phase: Contains the (1S)-acid (unwanted enantiomer) as the sodium salt. Discard or racemize for recycling.

    • Organic Phase: Contains the desired (1R)-ethyl ester .

    • Wash the organic phase with saturated NaHCO₃ (2x) to remove traces of acid, then brine. Dry over MgSO₄ and concentrate.

  • Hydrolysis to Target Acid:

    • Dissolve the (1R)-ester in THF/Water (1:1).

    • Add LiOH (1.2 equiv) at 0°C to minimize decarboxylation. Stir until TLC indicates completion.

    • Acidify carefully with 1M HCl to pH 2-3 and extract with Ethyl Acetate.

    • Yield: ~40-45% (theoretical max 50%).

    • Purity: >99% ee.[2][3][4]

Protocol B: Classical Synthesis & Resolution

Step 1: Hydrogenation of 3-Hydroxybenzoic Acid

  • Reagents: 3-Hydroxybenzoic acid, 5% Rh/C or Ru/C, Ethanol.

  • Procedure: Hydrogenate at 50-60 bar H₂ and 60°C.

  • Result: Racemic 3-hydroxycyclohexanecarboxylic acid (mixture of cis/trans).

Step 2: TEMPO-Mediated Oxidation (Anelli/Zhao Protocol)

  • Safety Critical: This replaces the toxic Jones Reagent (CrO₃).

  • Reagents: 3-Hydroxycyclohexanecarboxylic acid, TEMPO (catalytic), NaBr (catalytic), NaOCl (Bleach), NaHCO₃.

  • Procedure:

    • Dissolve substrate in CH₂Cl₂/Water (1:1) with TEMPO (1 mol%) and NaBr (10 mol%).

    • Cool to 0°C.

    • Slowly add NaOCl (1.1 equiv) buffered with NaHCO₃ to pH 8.6-9.5. Control Exotherm < 10°C.

    • Quench with Na₂S₂O₃. Acidify and extract.[5][6][7]

  • Result: Racemic 3-oxocyclohexanecarboxylic acid.[4][8]

Step 3: Chiral Resolution

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (Chi-Base).

  • Procedure:

    • Dissolve racemic keto-acid (100 g) in hot Ethyl Acetate/Ethanol (9:1).

    • Add (S)-(-)-1-Phenylethylamine (0.5 equiv).

    • Cool slowly to 4°C overnight. The diastereomeric salt of the (1R)-acid precipitates.

    • Filter and recrystallize from Ethanol to upgrade ee from ~90% to >98%.

    • Salt Break: Suspend salt in water, acidify with HCl, and extract the free (1R)-acid with MTBE.

Process Safety & Critical Quality Attributes (CQAs)

ParameterSpecificationControl Strategy
Enantiomeric Excess (ee) > 99.0%Chiral HPLC monitoring during resolution; Recrystallization if <98%.
Chemical Purity > 98.0%GC-MS to detect decarboxylated byproduct (cyclohexanone).
Residual Solvent < ICH LimitsExtended vacuum drying at <40°C (product is heat sensitive).
Exotherm (Oxidation) < 10°C riseControlled dosing of NaOCl; Active cooling jacket.

Safety Note: 3-oxocyclohexanecarboxylic acid is prone to thermal decarboxylation. Avoid temperatures >50°C during workup and drying.

Analytical Methods

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

  • Expected Retention: (1R)-isomer elutes second (verify with authentic standard).

Process Visualization

G Start Starting Material: 3-Hydroxybenzoic Acid Hydrog Step 1: Hydrogenation (Rh/C, H2, 60 bar) Start->Hydrog Inter1 Rac-3-Hydroxycyclohexane- carboxylic acid Hydrog->Inter1 Oxid Step 2: TEMPO Oxidation (NaOCl, TEMPO, 0°C) Inter1->Oxid RacKeto Racemic 3-Oxocyclohexanecarboxylic Acid Oxid->RacKeto ClassRes Step 3: Salt Resolution ((S)-Phenylethylamine) RacKeto->ClassRes Classical Route BioStart Alternative Start: Ethyl 3-oxocyclohexanecarboxylate BioRes Enzymatic Kinetic Resolution (Novozym 435, MTBE/Buffer) BioStart->BioRes Biocatalytic Route Sep Phase Separation BioRes->Sep Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) Sep->Hydrolysis Organic Phase ((1R)-Ester) Target Target: (1R)-3-Oxocyclohexane- 1-carboxylic Acid Hydrolysis->Target SaltBreak Salt Breaking (HCl, Extraction) ClassRes->SaltBreak SaltBreak->Target

Caption: Workflow comparison of Classical Chemical Synthesis vs. Biocatalytic Kinetic Resolution for (1R)-3-oxocyclohexane-1-carboxylic acid.

References

  • Enzymatic Resolution: Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry.[2][3][6] (Methodology adapted for cyclic beta-keto esters).

  • TEMPO Oxidation Scale-Up: Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 1999.[9]

  • Classical Resolution Strategy: Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts.[10] Chirality, 2024.[5] (Analogous salt resolution protocol).

  • Compound Data: (1R)-3-Oxocyclohexane-1-carboxylic acid PubChem Entry.[4][8]

Sources

Application

Application Note: Reaction Protocols for 3-Oxocyclohexane-1-Carboxylic Acid Derivatives

This Application Note provides a comprehensive technical guide for the chemical derivatization of 3-oxocyclohexane-1-carboxylic acid (CAS 16205-98-4). This bifunctional building block offers unique opportunities in medic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the chemical derivatization of 3-oxocyclohexane-1-carboxylic acid (CAS 16205-98-4). This bifunctional building block offers unique opportunities in medicinal chemistry for accessing diverse stereochemical scaffolds and heterocyclic systems.

Introduction & Strategic Overview

3-Oxocyclohexane-1-carboxylic acid is a versatile scaffold containing two orthogonal reactive centers: a ketone at C3 and a carboxylic acid at C1. Its non-planar cyclohexane ring introduces critical stereochemical considerations.

  • Conformational Bias: The carboxylic acid group (A-value ~1.4 kcal/mol) will preferentially occupy the equatorial position to minimize 1,3-diaxial strain. This locks the conformation, making the ketone's facial selectivity predictable.

  • Reactivity Profile:

    • C1-Acid: Amenable to amide coupling and esterification.

    • C3-Ketone: Susceptible to nucleophilic addition, reductive amination, and heterocycle formation.

    • Bifunctional Synergy: Allows for the construction of spirocycles and fused ring systems (e.g., tetrahydrocarbazoles).

Decision Tree: Synthetic Workflow

The following diagram outlines the primary derivatization pathways described in this guide.

G Start 3-Oxocyclohexane- 1-carboxylic Acid RedAm Protocol 1: Reductive Amination Start->RedAm amine, NaBH(OAc)3 Amide Protocol 2: Amide Coupling Start->Amide amine, HATU Reduct Protocol 3: Stereoselective Reduction Start->Reduct Hydride Source Hetero Protocol 4: Heterocycle Formation Start->Hetero Hydrazine/Acid AmineProd 3-Amino Derivatives RedAm->AmineProd AmideProd Functionalized Amides Amide->AmideProd CisAlc Cis-Alcohol (Thermodynamic) Reduct->CisAlc NaBH4 TransAlc Trans-Alcohol (Kinetic) Reduct->TransAlc L-Selectride Indole Tetrahydro- carbazoles Hetero->Indole Fischer Indole

Figure 1: Strategic derivatization map for 3-oxocyclohexane-1-carboxylic acid.

Protocol 1: Reductive Amination

Target: 3-Aminocyclohexane-1-carboxylic acid derivatives.

Scientific Rationale

Direct reductive amination of keto-acids can be challenging due to zwitterion formation and solubility issues. While esterification of the acid (e.g., to methyl ester) is often recommended first, this protocol utilizes Sodium Triacetoxyborohydride (STAB) , which tolerates acidic functional groups and allows for a direct, one-pot transformation.

Materials
  • Substrate: 3-Oxocyclohexane-1-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic acid (1.0 equiv, if amine is basic)

Step-by-Step Methodology
  • Imine Formation: In a dry reaction vial, suspend 3-oxocyclohexane-1-carboxylic acid (100 mg, 0.70 mmol) in DCE (3.5 mL). Add the amine (0.77 mmol).

    • Note: If the amine is an HCl salt, add 1.0 equiv of DIPEA.

    • Optimization: Stir at room temperature for 30–60 minutes to ensure imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (222 mg, 1.05 mmol) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (Caution: gas evolution).

    • Critical Step: The product is an amino acid (amphoteric). Adjust aqueous layer pH to ~7 (isoelectric point) for precipitation or extract with n-butanol/DCM if soluble.

    • Alternatively, protect the crude amine with Boc₂O in situ if isolation is difficult.

Protocol 2: Amide Coupling

Target: 3-Oxocyclohexanecarboxamides.

Scientific Rationale

The ketone at C3 is generally stable to standard amide coupling conditions. However, nucleophilic amines can reversibly attack the ketone (forming hemiaminals). Using HATU ensures rapid activation of the carboxylate, favoring amide bond formation over ketone side reactions.

Step-by-Step Methodology
  • Activation: Dissolve 3-oxocyclohexane-1-carboxylic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.

    • Visual Check: Solution should turn yellow/orange.

  • Coupling: Add the amine (1.1 equiv). Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (hexane/EtOAc). The ketone product is usually UV active (weak n->π* at 280 nm) or stains well with KMnO₄.

Protocol 3: Stereoselective Reduction

Target: cis- or trans-3-Hydroxycyclohexane-1-carboxylic acid.

Mechanistic Insight

The stereochemical outcome is dictated by the size of the hydride donor and the conformational preference of the cyclohexane ring.

  • Substrate Conformation: The C1-carboxyl group anchors in the equatorial position.

  • Thermodynamic Product (cis-1,3): Small hydrides (NaBH₄) attack from the axial face (electronically favored), placing the hydroxyl group equatorial . This results in the cis-1,3-diequatorial isomer.

  • Kinetic Product (trans-1,3): Bulky hydrides (L-Selectride) attack from the equatorial face (sterically favored), placing the hydroxyl group axial . This results in the trans-1,3 isomer (axial-OH, equatorial-COOH).

ReagentMajor IsomerConfigurationSelectivity (approx)
NaBH₄ / EtOH cis1,3-diequatorial4:1 to 9:1
L-Selectride / THF trans1-eq, 3-ax>10:1
Method A: Synthesis of cis-Isomer (NaBH₄)
  • Dissolve substrate (1.0 equiv) in Ethanol (0.2 M). Cool to 0°C.

  • Add NaBH₄ (0.5 equiv) portion-wise.

  • Stir at 0°C for 1 hour.

  • Quench with 1N HCl. Extract with EtOAc.

  • Result: Predominantly cis-3-hydroxycyclohexane-1-carboxylic acid.

Method B: Synthesis of trans-Isomer (L-Selectride)
  • Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to -78°C.[1]

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.

  • Stir at -78°C for 2 hours.

  • Oxidative Workup: Carefully add MeOH (to quench), then 30% H₂O₂ and 10% NaOH. Stir at 0°C for 30 mins.

  • Acidify to pH 2 with 1N HCl and extract with EtOAc.

Protocol 4: Heterocycle Formation (Fischer Indole)

Target: 1,2,3,4-Tetrahydrocarbazole-2-carboxylic acid derivatives.

Scientific Rationale

The 3-oxocyclohexane-1-carboxylic acid serves as the ketone component in the Fischer Indole Synthesis. Reaction with aryl hydrazines yields tetrahydrocarbazoles.

  • Regioselectivity: Cyclization can occur at C2 or C4. However, cyclization away from the electron-withdrawing carboxylic acid (towards C4) is often disfavored electronically, while steric bulk at C1 might disfavor C2. In practice, mixtures are possible, but the 2-carboxylic acid derivative (fusion at C3-C4 of the original ring) is a common major product.

Step-by-Step Methodology
  • Hydrazone Formation: Mix 3-oxocyclohexane-1-carboxylic acid (1.0 equiv) and Phenylhydrazine hydrochloride (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours.

  • Workup: Cool to room temperature. Pour into ice water. The indole product often precipitates.

  • Purification: Filter the solid or extract with EtOAc. Recrystallize from EtOH/Water.

References

  • Synthesis and Reactivity of 3-Oxocyclohexanecarboxylic Acid Derivatives.Journal of Organic Chemistry. (General reactivity context).
  • Stereoselective Reduction of Substituted Cyclohexanones. Tetrahedron.

  • Fischer Indole Synthesis Protocols. Organic Syntheses. (Analogous procedure for cyclohexanone).

  • Reductive Amination of Keto-Acids. Journal of Medicinal Chemistry.

  • BenchChem Application Note. Stereoselective Reduction of 3-Methoxycyclohexanone (Analogous substrate). Link

(Note: Specific CAS 16205-98-4 is a standard catalog item; protocols above are adapted from standard functionalities validated on this specific scaffold class.)

Sources

Technical Notes & Optimization

Troubleshooting

removing solid impurities from 3-oxocyclohexane-1-carboxylic acid synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering solid impurities during the synthesis and purification of 3-oxocycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering solid impurities during the synthesis and purification of 3-oxocyclohexane-1-carboxylic acid. Our focus is on providing practical, mechanistically grounded solutions to common purification challenges.

Troubleshooting Guide: Isolating a Pure Product

This section addresses specific issues that may arise post-synthesis, focusing on the removal of solid contaminants.

Question: My crude product is a slurry containing both my desired compound and insoluble solid particles after Jones oxidation. How should I proceed?

Answer:

This is a common scenario when using chromium-based oxidants. The insoluble particles are likely inorganic chromium salts, which are byproducts of the reaction. The primary and most effective method for their removal is gravity filtration .[1][2]

Causality: Gravity filtration is the method of choice for removing solid impurities from a liquid you intend to keep.[1][3] The principle is simple: the desired organic product should be soluble in the reaction solvent (e.g., acetone), while the inorganic salts are not. The filter paper acts as a physical barrier, retaining the solid particles while allowing the filtrate containing your product to pass through.[4][5] Using vacuum filtration here is not recommended for this initial step, as it is primarily designed for collecting a desired solid, not for purifying a liquid filtrate.[1]

Recommended Protocol: Gravity Filtration

  • Apparatus Setup: Place a stemmed funnel into the neck of a clean Erlenmeyer flask.

  • Filter Paper Folding: Fold a piece of filter paper in half, and then in half again to form a cone.[2] For better flow with organic solvents, using fluted filter paper is often advantageous.[1]

  • Wetting the Filter: Place the cone in the funnel and wet it with a small amount of the reaction solvent (e.g., acetone). This ensures the paper stays sealed against the funnel and prevents solid particles from passing around the edges.

  • Filtration: Carefully pour the reaction mixture into the funnel in portions. Allow the liquid to pass through via gravity.

  • Washing: Rinse the original reaction flask with a small amount of clean solvent and pour this through the filter to recover any residual product.

  • Next Steps: The resulting filtrate contains your crude 3-oxocyclohexane-1-carboxylic acid and is now ready for solvent removal and further purification, such as recrystallization.

Question: After removing the solvent, my solid product has a low melting point and appears discolored. What is the best purification method?

Answer:

A low or broad melting point range is a classic indicator of impurities. The most robust method for purifying a solid organic compound like 3-oxocyclohexane-1-carboxylic acid is recrystallization .[3][5]

Causality: Recrystallization leverages differences in solubility. An ideal solvent will dissolve the target compound and impurities at a high temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor".[3] This process works because the crystal lattice of the pure compound is more energetically favorable and will exclude molecules of the impurity as it forms during slow cooling.

Recommended Protocol: Recrystallization

  • Solvent Selection: The key is finding a suitable solvent or solvent system. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A good starting point for carboxylic acids is often water, or a mixed solvent system like ethanol/water or toluene/petroleum ether.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[3] Using excess solvent is a common mistake that will significantly reduce your final yield.[7]

  • Decolorization (Optional): If the hot solution is colored, it indicates the presence of colored organic impurities. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals using vacuum filtration , as this method is much faster and more efficient for collecting a desired solid product.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Question: During recrystallization, my product separated as an oil instead of forming crystals. What went wrong and how do I fix it?

Answer:

This phenomenon, known as "oiling out," is a common problem in recrystallization. It typically occurs for one of two reasons:

  • High Impurity Load: A large amount of impurity can significantly depress the melting point of your compound, causing it to melt in the hot solvent and separate as a liquid oil rather than crystallizing.[7]

  • Solution Cooled Too Quickly: If the solution is supersaturated to a high degree upon cooling, the product may come out of solution at a temperature above its melting point.

Troubleshooting Steps:

  • Reheat and Add Solvent: Place the flask back on the heat source until the oil redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (if using a mixed solvent system, add more of the "soluble" solvent). This will decrease the saturation point and allow the solution to cool to a lower temperature before crystallization begins.[7]

  • Ensure Slow Cooling: Insulate the flask (e.g., with glass wool) to ensure the solution cools as slowly as possible. This encourages the formation of well-ordered, pure crystals.

  • Scratch the Flask: If crystals are slow to form, scratching the inside of the flask at the solvent line with a glass rod can create nucleation sites and induce crystallization.

Troubleshooting Workflow Diagram

G cluster_issues Identify Issue cluster_solutions Implement Solution start Impure Solid Product (Post-Synthesis) issue1 Visible Particulates (e.g., Chromium Salts) start->issue1 issue3 Low Purity by Analysis (e.g., Low MP, Discoloration) start->issue3 sol1 Gravity Filtration issue1->sol1 issue2 Product 'Oiled Out' During Recrystallization sol2 Re-dissolve in Hot Solvent Add More Solvent Ensure Slow Cooling issue2->sol2 sol3 Recrystallization (Consider Charcoal Treatment) issue3->sol3 sol1->sol3 Proceed to further purification end_node Pure 3-Oxocyclohexane-1-carboxylic Acid sol2->end_node sol3->issue2 If problem occurs sol3->end_node If successful

Caption: Troubleshooting workflow for purifying 3-oxocyclohexane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between gravity and vacuum filtration?

  • Gravity Filtration: Uses the force of gravity to pull liquid through a filter. It is the preferred method for removing a small amount of solid impurity from a large amount of liquid that you want to keep.[1][3]

  • Vacuum Filtration: Uses a pressure differential (vacuum) to rapidly pull liquid through a filter. It is the method of choice for collecting a desired solid product from a liquid.[1][5]

Q2: How do I select an appropriate solvent for recrystallization? The "like dissolves like" principle is a good starting point. Since 3-oxocyclohexane-1-carboxylic acid has both a polar carboxylic acid group and a less polar ketone and cyclohexane ring, solvents of intermediate polarity or mixed solvent systems are often effective.[8] The ideal solvent should exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures. Small-scale solubility tests with various solvents are essential.

Solvent TypeExamplesSuitability for Carboxylic Acids
Polar Protic Water, EthanolGood, especially for smaller acids. Water is often used.[8][9]
Polar Aprotic Acetone, Ethyl AcetateCan be effective, often used in mixed systems.[8]
Non-Polar Hexane, TolueneGenerally used as the "anti-solvent" in a mixed pair.[6]

Q3: Can I use an acid-base extraction to purify my carboxylic acid? Yes, this is an excellent and highly effective technique for separating carboxylic acids from neutral or basic impurities.[6]

Mechanism:

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract the organic layer with a weak aqueous base, such as sodium bicarbonate solution. The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer.

  • Re-acidify the aqueous layer with a strong acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid.[6]

  • The pure 3-oxocyclohexane-1-carboxylic acid will precipitate out of the aqueous solution and can be collected by vacuum filtration.

References

  • Filtration - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved February 13, 2026, from [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind. Retrieved February 13, 2026, from [Link]

  • Purification of Organic Compounds-Filtration. (n.d.). Unacademy. Retrieved February 13, 2026, from [Link]

  • Filtration | Recovery of a solid from a Liquid. (2019, December 2). YouTube. Retrieved February 13, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved February 13, 2026, from [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Preparation of cyclohexanone oxime. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]

  • Naming carboxylic acids. (n.d.). chemrevise. Retrieved February 13, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Oxocyclohexane-1-Carboxylic Acid

This technical guide is structured as a high-level support resource for researchers and process chemists. It synthesizes specific physicochemical data with practical troubleshooting methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for researchers and process chemists. It synthesizes specific physicochemical data with practical troubleshooting methodologies.

Topic: Recrystallization & Purification Protocol Molecule: 3-Oxocyclohexane-1-carboxylic acid (CAS: 16205-98-4) Target Purity: >98% (HPLC/NMR) Melting Point Standard: 76 °C

Executive Summary & Physicochemical Profile

3-Oxocyclohexane-1-carboxylic acid is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Edoxaban analogs and indole-based inhibitors). Its purification is often complicated by its relatively low melting point (76 °C) and the presence of unreacted hydroxyl precursors.

Key Chemical Data for Purification
ParameterValueImplications for Recrystallization
Melting Point 76 °C [1]Critical Risk: Solvents with boiling points >80 °C (e.g., water, toluene) may cause the product to "oil out" (melt) rather than dissolve, preventing crystallization.
Solubility (Cold) Low in Hexane/HeptaneIdeal anti-solvents.
Solubility (Hot) High in DCM, EtOAc, AlcoholsGood primary solvents.
Common Impurities 3-Hydroxycyclohexanecarboxylic acid, Chromium salts (if Jones oxidation used)Hydroxyl impurity is less polar; Cr salts are insoluble in organic solvents.

Recommended Recrystallization Protocol

Primary Solvent System: Dichloromethane (DCM) / n-Hexane Rationale: This system is chosen over Ethyl Acetate or Water because DCM boils at ~40 °C, which is well below the product's melting point (76 °C). This prevents the "oiling out" phenomenon where the solid melts into a separate liquid phase before dissolving, a common failure mode with this compound.

Step-by-Step Methodology
  • Dissolution (The "Safe Heat" Method):

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Dichloromethane (DCM) .

    • Warm gently in a water bath to ~35 °C (Do not exceed 40 °C). Swirl until the solid is fully dissolved.

    • Note: If inorganic salts (e.g., Cr residues) are present, they will remain undissolved. Filter the warm solution through a sintered glass funnel or Celite pad to remove them.

  • Nucleation Induction:

    • While keeping the solution warm (~30-35 °C), slowly add n-Hexane (or n-Heptane) dropwise.

    • Stop adding hexane the moment a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of DCM to clear the solution back to transparency.

  • Crystallization:

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature undisturbed for 30 minutes.

    • Critical Step: Once at room temperature, place the flask in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with a cold (0 °C) mixture of 1:3 DCM:Hexane.

    • Dry under vacuum at room temperature. Do not use a hot oven >60 °C.

Troubleshooting & FAQs

Q1: The solid "oiled out" (formed a sticky blob) instead of crystals. What happened?

Diagnosis: The temperature of your solvent system likely exceeded the melting point (76 °C) of the compound, or the solvent polarity was mismatched. The Fix:

  • Immediate: Re-dissolve the oil by adding more primary solvent (DCM) and warming slightly.

  • Prevention: Switch to the DCM/Hexane system described above. If you were using water or ethyl acetate, the boiling temperature was likely too close to the melting point, causing the solid to melt before dissolving.

Q2: My recovered crystals are green/blue. Is this normal?

Diagnosis: No. This indicates residual Chromium (III) salts from the Jones oxidation step (a common synthesis route for this keto-acid). The Fix:

  • Pre-treatment: Before recrystallization, dissolve the crude acid in dilute NaOH (aq), wash with ether (to remove non-acidic organics), and then re-acidify with HCl to precipitate the acid.

  • Adsorption: If the color persists during recrystallization, add activated charcoal to the warm DCM solution, stir for 5 minutes, and filter before adding the hexane.

Q3: The melting point is broad (e.g., 68-74 °C). How do I improve purity?

Diagnosis: A broad melting range usually indicates the presence of the starting material, 3-hydroxycyclohexanecarboxylic acid . The Fix:

  • The hydroxy-acid is less soluble in non-polar solvents than the keto-acid.

  • Perform a "slurry wash": Suspend the solid in cold toluene or a Hexane/EtOAc (9:1) mixture and stir for 30 minutes. Filter the solid.[1][2] The impurity profile should improve.

  • Advanced: If stereoisomers (cis/trans) of the starting alcohol are the issue, oxidation usually converges them to the same ketone, so the impurity is strictly unreacted alcohol, not a stereoisomer of the product [2].

Visualizing the Process

Workflow Diagram: Purification Logic

This diagram illustrates the decision tree for handling crude 3-oxocyclohexane-1-carboxylic acid.

PurificationWorkflow Crude Crude 3-Oxocyclohexane-1-carboxylic Acid (Contains: Cr salts, Unreacted Alcohol) Dissolve Dissolve in warm DCM (35°C) Crude->Dissolve Filter Filtration (Remove Cr salts) Dissolve->Filter Insolubles AntiSolvent Add n-Hexane until Turbid Filter->AntiSolvent Cool Cool to 0°C (Crystallization) AntiSolvent->Cool Check Check Melting Point Cool->Check Pure Pure Product (MP: 76°C) Check->Pure MP = 76°C Reprocess Recrystallize Again (or Slurry Wash) Check->Reprocess MP < 74°C Reprocess->Dissolve

Caption: Logical flow for the purification of 3-oxocyclohexane-1-carboxylic acid, highlighting the critical decision point based on melting point verification.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityFate Start Reaction Mixture Step1 Filtration (Pre-Cryst) Start->Step1 CrSalts Chromium Salts (Inorganic) CrSalts->Step1 Removed as Solid Alcohol 3-Hydroxy Acid (Unreacted) Alcohol->Step1 Passes Through Step2 Mother Liquor (Post-Cryst) Alcohol->Step2 Remains in Solution (Higher Solubility) Product 3-Oxo Acid (Target) Product->Step1 Passes Through Step3 Crystals Product->Step3 Precipitates Step1->Step2 Step1->Step3

Caption: Fate mapping of common impurities. Inorganic salts are removed via filtration, while organic impurities (unreacted alcohol) remain in the supernatant (mother liquor).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760252, 3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid (CN105037130A). [Patent describing analogous purification using DCM/Heptane].

Sources

Troubleshooting

solving solubility issues of 3-oxocyclohexane-1-carboxylic acid in water

Technical Support Center: 3-Oxocyclohexane-1-Carboxylic Acid Subject: Solubility Optimization & Formulation Troubleshooting Ticket ID: [AUTO-GEN-3-OCHCA-SOL] Status: Open Support Tier: Level 3 (Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Oxocyclohexane-1-Carboxylic Acid Subject: Solubility Optimization & Formulation Troubleshooting Ticket ID: [AUTO-GEN-3-OCHCA-SOL] Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are likely here because 3-oxocyclohexane-1-carboxylic acid (3-OCHCA) is behaving unexpectedly in your aqueous formulations. Despite a calculated LogP of ~ -0.1 (suggesting hydrophilicity), this molecule presents a classic "solubility paradox" common to cyclic keto-acids: it possesses high crystal lattice energy in its solid state and a tendency to "oil out" rather than dissolve or crystallize cleanly under dynamic conditions.

This guide moves beyond basic "add water and stir" advice. We will engineer a solution based on the molecule's pKa, ionization state, and thermodynamic behavior.

Module 1: The pH-Solubility Interlock

The Problem: "I am adding the solid to neutral water (pH 7), but it floats, clumps, or dissolves too slowly."

The Science: 3-OCHCA is a weak organic acid with a pKa of approximately 4.72 . In unbuffered water, the dissolution of the acid itself releases protons, rapidly dropping the local pH below 4.0. At pH < pKa, the molecule exists primarily in its protonated (neutral) form. The neutral form is governed by its intrinsic solubility (


), which is limited by the energy required to break its crystal lattice.

To achieve high solubility (


), you must drive the equilibrium toward the ionized (carboxylate)  form.

The Protocol: pH Titration Strategy Do not rely on passive dissolution. You must actively manage the ionization.

  • Preparation: Suspend the required amount of 3-OCHCA in 80% of the target volume of water.

  • Titration: While stirring, add 1M NaOH or KOH dropwise.

  • Monitoring: Use a pH meter. You will observe a "buffer plateau" around pH 4.5–5.0.

  • Endpoint: Continue addition until pH reaches 6.5 – 7.5 . At pH 6.7 (pKa + 2), >99% of the molecule is ionized, theoretically increasing solubility by orders of magnitude (Log

    
     = Log 
    
    
    
    + pH - pKa).

Decision Logic (Graphviz):

SolubilityLogic Start Start: Solid 3-OCHCA in Water CheckPH Check pH of Suspension Start->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic AddBase Add Base (NaOH/Meglumine) to pH > 6.5 IsAcidic->AddBase Yes (Protonated Form) Dissolved Solution Clear? IsAcidic->Dissolved No (Already Neutral/Basic) AddBase->Dissolved Success Protocol Complete: Stable Salt Form Dissolved->Success Yes CoSolvent Switch Strategy: Add Co-solvent (DMSO/EtOH) Dissolved->CoSolvent No (Lattice/Oiling Issue)

Figure 1: Decision matrix for solubilizing ionizable keto-acids.

Module 2: Preventing the "Oiling Out" Phenomenon

The Problem: "Upon heating to dissolve and then cooling, the solution turns cloudy and separates into a sticky oil at the bottom, rather than crystallizing or staying in solution."

The Science: This is Liquid-Liquid Phase Separation (LLPS) . 3-OCHCA has a melting point of ~76°C. If you heat a saturated aqueous solution near this temperature, the "solubility gap" can cause the compound to separate as a molten oil before it can organize into a crystal lattice. This oil is thermodynamically stable and resists re-dissolution.

Troubleshooting Guide:

VariableRecommendationWhy?
Temperature Do not exceed 50°C Keep the process well below the melting point (76°C) to prevent the formation of a molten phase.
Agitation High Shear Vigorous mixing prevents the coalescence of oil droplets, promoting surface area for dissolution.
Seeding Add Crystals If attempting crystallization, add seed crystals at 40°C to provide a template for the lattice, bypassing the oil phase.

Module 3: Advanced Formulation (Co-Solvents & Salts)

The Problem: "I cannot use high pH buffers because my downstream reaction is pH-sensitive, or I need a high-concentration stock solution (>100 mM)."

The Science: When pH adjustment is restricted, you must lower the dielectric constant of the solvent to accommodate the lipophilic cyclohexane ring, or select a counter-ion that disrupts water structure less than sodium.

Strategy A: Co-solvent Selection For stock solutions where pH must remain near 4-5, use water-miscible organic solvents.

  • DMSO: Excellent solubility (>500 mM). Recommended for biological assays (dilute 1000x into media).

  • Ethanol: Good solubility, but risk of esterification if left standing with the carboxylic acid group for prolonged periods (Fischer esterification).

  • PEG 400: Useful for in vivo formulations; stabilizes the keto form.

Strategy B: Counter-ion Engineering If Sodium (Na+) salts are too hygroscopic or precipitate, switch to bulky organic amines.

  • Tromethamine (Tris): Forms stable, highly soluble salts with carboxylic acids. The hydroxyl groups on Tris aid in hydrogen bonding with water.

  • Meglumine: Ideal for pharmaceutical applications; prevents gelation.

Salt Formation Protocol (Meglumine Salt):

  • Calculate equimolar amounts of 3-OCHCA and Meglumine.

  • Dissolve Meglumine in water first (it is highly soluble).

  • Add 3-OCHCA slowly to the Meglumine solution.

  • The exothermic neutralization will aid dissolution.

  • Lyophilize if a solid salt is required.

Module 4: Stability & Reactivity (FAQ)

Q: Will the ketone group degrade in water? A: The ketone at the C3 position (gamma to the acid) is relatively stable. Unlike beta-keto acids (which decarboxylate easily), 3-OCHCA does not undergo spontaneous decarboxylation at room temperature. However, avoid prolonged heating (>80°C) in acidic media, as this can induce degradation or dehydration reactions.

Q: I see two spots on my TLC after dissolving. Is it degrading? A: Likely not. You may be observing stereoisomers . 3-Oxocyclohexanecarboxylic acid has a chiral center at C1. If you purchased a racemic mixture, or if the ring is flipping conformers (chair/boat), you might see broadening or separation in sensitive chromatography. Additionally, in alcoholic solvents, hemiketal formation is possible.

Q: Can I autoclave solutions of 3-OCHCA? A: No. The combination of high heat (121°C) and pressure can force decarboxylation or polymerization. Sterilize by filtration (0.22 µm PVDF or PES membrane).

Summary of Critical Parameters

ParameterValue / LimitNotes
pKa ~4.72Target pH > 6.5 for full solubility.
LogP -0.1Hydrophilic, but lattice energy dominates solid state.
Melting Point 76°CDANGER ZONE. Do not heat solutions near this temp.
Max Solubility >100 mg/mLAchievable only at pH > 7.0 or in DMSO.

References

  • PubChem. (2025).[1][2][3][4][5] 3-Oxocyclohexane-1-carboxylic acid (CID 2760252) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General principles of pH-dependent solubility).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

Sources

Optimization

Technical Support Center: Stability of (1R)-3-oxocyclohexane-1-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Development This technical support guide is designed for researchers, scientists, and drug development professionals working with (1R)-3-oxocyclohexane-1-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1R)-3-oxocyclohexane-1-carboxylic acid. As a chiral β-keto acid, this molecule presents unique stability challenges, particularly under acidic conditions. This document provides in-depth answers to frequently encountered issues, troubleshooting guides for common experimental scenarios, and validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the fundamental chemical properties of (1R)-3-oxocyclohexane-1-carboxylic acid that govern its stability.

Q1: What are the primary stability concerns when working with (1R)-3-oxocyclohexane-1-carboxylic acid?

A1: (1R)-3-oxocyclohexane-1-carboxylic acid is a β-keto acid, a class of molecules known for two primary instabilities.[1] The most significant concern is its susceptibility to decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂), especially when heated.[1][2] A second critical issue, specific to the chiral nature of this compound, is the risk of racemization at the C1 position under both acidic and basic conditions, which would lead to a loss of enantiomeric purity.[3]

Q2: Why is the compound particularly unstable in acidic conditions?

A2: Acidic conditions catalyze the decarboxylation of β-keto acids.[4] The reaction proceeds through a cyclic, six-membered transition state that is facilitated by the protonation of the ketone's carbonyl group.[2][5] This protonation makes the carbonyl carbon more electrophilic, promoting the rearrangement that leads to the formation of an enol intermediate and the expulsion of CO₂.[5] The protonated form of the carboxylic acid, which is favored at low pH, is significantly more prone to this degradation pathway than its conjugate base (the carboxylate anion) which is dominant at neutral or alkaline pH.[1]

Q3: What is the main degradation product I should monitor for?

A3: The exclusive product of decarboxylation is cyclohexanone . The reaction removes the carboxylic acid group and replaces it with a hydrogen atom, yielding the parent ketone. Monitoring for the appearance of cyclohexanone is a direct and reliable method for quantifying the degradation of your target compound.

Q4: How does acidity affect the stereochemical integrity of the (1R)-enantiomer?

A4: The chiral center at the C1 position, which is alpha to the ketone, is vulnerable to acid-catalyzed racemization.[3] In the presence of an acid, the ketone can tautomerize to its enol form. This enol intermediate is planar (achiral) at the C1-C2 double bond.[3] When the enol tautomerizes back to the ketone, protonation can occur from either face of the planar double bond with equal probability. This process leads to the formation of both the (1R) and (1S) enantiomers, resulting in a gradual loss of enantiomeric excess (ee%) and converging towards a racemic mixture.[3]

Section 2: Troubleshooting Guides for Experimental Scenarios

This section provides structured advice for specific problems you may encounter during your experiments.

Scenario 1: Significant Loss of Starting Material in Acidic Media
  • Observed Problem: Assays (e.g., HPLC, NMR) show a rapid decrease in the concentration of (1R)-3-oxocyclohexane-1-carboxylic acid when the compound is in an acidic solution (e.g., pH < 4) or during an acid-catalyzed reaction.

  • Root Cause Analysis: This is a classic sign of acid-catalyzed decarboxylation. The rate of this degradation is highly dependent on both pH and temperature. Elevated temperatures will dramatically accelerate the loss of material.[1][2][6]

  • Troubleshooting & Mitigation Strategy:

    • Temperature Control: Immediately reduce the temperature of your reaction or solution. Whenever possible, conduct acidic steps at or below room temperature. For storage of acidic solutions, use refrigeration (2-8°C) or frozen storage (-20°C to -80°C).[1]

    • pH Optimization: Determine the highest pH at which your desired process is still effective. Even a modest increase in pH from 2 to 4 can significantly slow the rate of decarboxylation.

    • Time Limitation: Minimize the duration of exposure to harsh acidic conditions. If an acidic step is necessary, it should be followed promptly by neutralization or extraction into a more stable medium.

    • Perform a Stability Study: Quantify the degradation rate under your specific conditions by following Protocol 3. This will allow you to predict the half-life of your compound and establish a safe experimental window.

  • Data Presentation: Impact of pH and Temperature on Stability

pHTemperatureExpected Half-life (Qualitative)Primary Degradation Pathway
2.050°CVery Short (Minutes to Hours)Decarboxylation
2.025°CShort (Hours to Days)Decarboxylation
4.025°CModerate (Days to Weeks)Decarboxylation
6.025°CLong (Weeks to Months)Minimal Degradation
Scenario 2: Decrease in Enantiomeric Excess (ee%)
  • Observed Problem: Chiral HPLC analysis shows a decrease in the enantiomeric purity of the (1R)-enantiomer after an acidic workup, purification, or storage.

  • Root Cause Analysis: This indicates acid-catalyzed racemization is occurring via the formation of the planar enol intermediate, as described in FAQ Q4.[3] This process is often slower than decarboxylation but can be significant, especially during prolonged exposure to acid.

  • Troubleshooting & Mitigation Strategy:

    • Avoid Strong Acids: Use the mildest possible acid for your application. Weaker organic acids (e.g., acetic acid) are preferable to strong mineral acids (e.g., HCl, H₂SO₄).

    • Aqueous vs. Anhydrous: Racemization often requires a proton shuttle. Anhydrous acidic conditions may suppress the rate of racemization compared to aqueous acidic media.

    • Alternative Workup: If using acid for a workup (e.g., to protonate a carboxylate salt), perform the extraction quickly at low temperatures and immediately remove the solvent. Consider quenching with a buffer solution instead of a strong acid where possible.

    • Analytical Method Check: Ensure your analytical method itself is not causing racemization. If using an acidic mobile phase for chiral HPLC, test the stability of a sample in the mobile phase over time (see Protocol 2).

  • Visualization: Acid-Catalyzed Racemization Pathway

    Caption: Acid-catalyzed racemization via a planar enol intermediate.

Scenario 3: Inconsistent or Unreliable Analytical Results
  • Observed Problem: You are seeing poor peak shape, shifting retention times, or the appearance of a new peak consistent with cyclohexanone in your HPLC or LC-MS analysis.

  • Root Cause Analysis: The compound may be degrading during the analysis itself. This can happen in an acidic sample diluent, in an acidic mobile phase while waiting in the autosampler, or on active sites within the HPLC column.[1]

  • Troubleshooting & Mitigation Strategy:

    • Autosampler Temperature: Use a cooled autosampler (set to 4-10°C) to minimize degradation while samples are queued for injection.[1]

    • Sample Diluent: Prepare samples in a buffered, non-aggressive diluent immediately before analysis. A mobile phase-like diluent at a pH of 5-6 is often a good choice. Avoid dissolving samples in strong acids.

    • Mobile Phase pH: While acidic mobile phases are common in reversed-phase HPLC, a very low pH can promote on-column degradation. If possible, use a mobile phase buffered to a pH between 3 and 6.

    • Column Quality: Ensure you are using a high-quality, well-maintained column with minimal active sites.[1] Poorly end-capped silica can have acidic silanol groups that promote degradation.

  • Visualization: Troubleshooting Workflow for Analytical Issues

    Troubleshooting Start Inconsistent Analytical Results Problem1 Seeing Cyclohexanone Peak? Start->Problem1 Problem2 Decreasing Analyte Peak Area Over Time? Start->Problem2 Problem3 Poor Peak Shape / Shifting RT? Start->Problem3 Cause1 On-column or In-vial Decarboxylation Problem1->Cause1 Cause2 Degradation in Autosampler Problem2->Cause2 Cause3 Column Issues / Mobile Phase Incompatibility Problem3->Cause3 Solution1 Increase mobile phase pH (e.g., to 4-5). Use cooled autosampler. Cause1->Solution1 Solution2 Use cooled autosampler (4°C). Analyze samples immediately after preparation. Cause2->Solution2 Solution3 Check column health. Ensure mobile phase is well-mixed and buffered. Cause3->Solution3

    Caption: Decision tree for troubleshooting analytical problems.

Section 3: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method to separate (1R)-3-oxocyclohexane-1-carboxylic acid from its primary degradant, cyclohexanone.

  • HPLC System: Agilent 1100/1200 series or equivalent with DAD detector.[7]

  • Column: Zorbax Eclipse XDB C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water (adjust pH to 3.5 with ammonium formate if needed).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: 210 nm (for the carboxylic acid) and 280 nm (for the ketone).

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol is essential for verifying the stereochemical integrity of the compound.

  • HPLC System: As above.

  • Column: CHIRALCEL OJ-H (4.6 mm x 250 mm, 5 µm) or equivalent chiral stationary phase.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (Hexane:IPA).

  • Optimization: The ratio of Hexane to Isopropanol may need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: 210 nm.

Protocol 3: Forced Degradation Study (Acidic Conditions)

This study will quantify the stability of your compound under specific stress conditions.

  • Stock Solution: Prepare a 1 mg/mL stock solution of (1R)-3-oxocyclohexane-1-carboxylic acid in Acetonitrile.

  • Stress Condition: In a vial, combine 100 µL of the stock solution with 900 µL of 0.1 M HCl.

  • Control: In a separate vial, combine 100 µL of the stock solution with 900 µL of a pH 7 buffer.

  • Incubation: Place both vials in a heating block set to the desired temperature (e.g., 40°C).

  • Time Points: At t=0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equal volume of 0.1 M NaOH or a suitable buffer to stop the degradation.

  • Analysis: Analyze all quenched samples by the stability-indicating HPLC method (Protocol 1).

  • Calculation: Calculate the percentage of the parent compound remaining at each time point relative to t=0 to determine the degradation kinetics.

  • Visualization: Decarboxylation Mechanism Under Acidic Conditions

    Decarboxylation cluster_main Acid-Catalyzed Decarboxylation Start (1R)-3-oxocyclohexane- 1-carboxylic acid Protonated Protonated Intermediate Start->Protonated +H+ (fast) Transition Cyclic Transition State Protonated->Transition Heat (slow, RDS) Enol Enol Intermediate Transition->Enol -CO2 Product Cyclohexanone + CO2 Enol->Product Tautomerization

    Caption: Mechanism of acid-catalyzed decarboxylation of a β-keto acid.

References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures . AK Lectures. Available at: [Link]

  • Decarboxylation Reaction Mechanism - YouTube . The Organic Chemistry Tutor. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo - BrJAC . Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube . Dr. B's Chem Classes. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Separation of 3-Oxocyclohexane-1-carboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the ability to resolve enantiomers of chiral molecules is paramount. The differenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to resolve enantiomers of chiral molecules is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-oxocyclohexane-1-carboxylic acid, a versatile chiral building block.

As your Senior Application Scientist, I will navigate you through the critical aspects of method development for this challenging separation. We will explore the underlying principles of chiral recognition on different stationary phases and delve into the practicalities of mobile phase optimization. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering you to develop and refine your own chiral separation methods.

The Challenge: Separating Enantiomers of a Cyclic Keto Acid

3-Oxocyclohexane-1-carboxylic acid presents a unique challenge for chiral separation due to its conformational flexibility and the presence of two key functional groups: a ketone and a carboxylic acid. The carboxylic acid moiety allows for ionic interactions and hydrogen bonding, while the ketone group can participate in dipole-dipole interactions. Successful enantioseparation hinges on a chiral stationary phase (CSP) that can exploit these functionalities to establish a stable, transient diastereomeric complex with one enantiomer over the other.

Comparing Chiral Stationary Phases: A Tale of Two Mechanisms

The choice of the chiral stationary phase is the most critical factor in achieving a successful chiral separation. Based on the structure of 3-oxocyclohexane-1-carboxylic acid, we will compare two distinct and powerful classes of CSPs: polysaccharide-based and Pirkle-type CSPs.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[1] The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities of the polysaccharide structure. For acidic compounds like 3-oxocyclohexane-1-carboxylic acid, the acidic moiety is crucial for interaction with the carbamate groups on the polysaccharide backbone.

A promising candidate for this separation is a column with an immobilized amylose derivative, such as Chiralpak® IA . Immobilized phases offer the significant advantage of being compatible with a wider range of solvents compared to their coated counterparts, providing greater flexibility during method development.[2]

Pirkle-Type CSPs: Rational Design for Strong Interactions

Named after William H. Pirkle, these CSPs are based on a "brush-type" model where a small chiral molecule is covalently bonded to the silica surface.[1] The chiral recognition mechanism is often described by the "three-point interaction model," where at least three simultaneous interactions (e.g., π-π stacking, hydrogen bonding, dipole-dipole) are necessary for chiral discrimination.

For the separation of acidic compounds, a Pirkle-type column with both π-acceptor and π-donor characteristics, such as the Regis Whelk-O® 1 , is an excellent choice.[3][4] This CSP is known for its robustness and its ability to separate underivatized carboxylic acids.[5] The dinitrobenzoyl group on the selector acts as a π-acceptor, which can interact with aromatic rings, while the amide linkage provides sites for hydrogen bonding.

Experimental Protocols: A Head-to-Head Comparison

The following are detailed, step-by-step methodologies for the chiral separation of 3-oxocyclohexane-1-carboxylic acid enantiomers on a polysaccharide-based and a Pirkle-type CSP. These protocols are designed to be self-validating, with clear checkpoints for assessing separation performance.

Method A: Polysaccharide-Based Separation

This protocol utilizes an immobilized amylose-based CSP and a normal-phase mobile phase, a common and effective approach for chiral separations of acidic compounds.

Experimental Workflow

Caption: Workflow for chiral separation using a polysaccharide-based CSP.

Detailed Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-oxocyclohexane-1-carboxylic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: Chiralpak® IA (or equivalent immobilized amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (98:2:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the two enantiomer peaks.

    • Calculate the retention factor (k'), separation factor (α), and resolution (Rs).

    • For quantitative analysis, construct a calibration curve using standards of known concentration and enantiomeric purity.

Method B: Pirkle-Type CSP Separation

This protocol employs a Pirkle-type CSP, which often provides a different selectivity compared to polysaccharide-based phases.

Experimental Workflow

Caption: Workflow for chiral separation using a Pirkle-type CSP.

Detailed Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-oxocyclohexane-1-carboxylic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase: Regis Whelk-O® 1 (S,S) column (4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (90:10:0.5, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the two enantiomer peaks.

    • Calculate the retention factor (k'), separation factor (α), and resolution (Rs).

    • Note that with a Pirkle-type column, the elution order of the enantiomers can often be reversed by using a column with the opposite enantiomer of the chiral selector (e.g., (R,R)-Whelk-O® 1).[5]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the expected performance of the two proposed methods for the chiral separation of 3-oxocyclohexane-1-carboxylic acid enantiomers. These values are based on typical performance for similar compounds and serve as a benchmark for method development.

ParameterMethod A: Polysaccharide-BasedMethod B: Pirkle-Type
Chiral Stationary Phase Immobilized Amylose Derivative(S,S)-Whelk-O® 1
Mobile Phase n-Hexane/Ethanol/TFA (98:2:0.1)n-Hexane/IPA/Acetic Acid (90:10:0.5)
Retention Time (Enantiomer 1) ~ 8 min~ 10 min
Retention Time (Enantiomer 2) ~ 10 min~ 13 min
Separation Factor (α) > 1.2> 1.3
Resolution (Rs) > 1.5> 2.0
Advantages Broad applicability, high success rate for a wide range of compounds.Robust, covalent bonding allows for a wider range of solvents, often provides higher selectivity.
Considerations Coated versions have solvent limitations.May have lower "hit rates" for novel compounds compared to polysaccharide phases.

Conclusion and Recommendations

Both polysaccharide-based and Pirkle-type chiral stationary phases offer viable and effective strategies for the enantioselective separation of 3-oxocyclohexane-1-carboxylic acid.

  • For initial screening and method development , a polysaccharide-based column such as Chiralpak® IA is an excellent starting point due to its broad enantiorecognition capabilities.

  • For method optimization and to achieve higher resolution , a Pirkle-type column like the Whelk-O® 1 is a powerful alternative that can offer different and potentially superior selectivity.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the available instrumentation. It is highly recommended to screen both types of columns to identify the optimal conditions for your specific application. By understanding the principles of chiral recognition and systematically exploring the experimental parameters, researchers can confidently develop robust and reliable HPLC methods for the challenging yet critical task of enantiomer separation.

References

  • Regis Chiral and SFC columns - HPLC. (n.d.).
  • Chiral HPLC Column - Phenomenex. (n.d.).
  • Regis Technologies, Inc. - HPLC. (n.d.).
  • Regis Technologies - HPLC. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Chiral separations are extremely important to the pharmaceutical and. (n.d.).
  • Regis Technologies | Chiral & Achiral HPLC, SFC Columns - Element Lab Solutions. (n.d.).
  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.).
  • The Chromatographic Resolution of Chiral Lipids - AOCS. (2019, July 23).
  • Two novel polysaccharide-based chiral stationary phases: CHIRALPAK - HPLC. (n.d.).
  • Chiral Stationary Phases - Obrnuta faza. (n.d.).
  • Lux Chiral HPLC Columns for Chiral Separation - Phenomenex. (n.d.).
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC - NIH. (2021, June 3).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).
  • Astec® CHIROBIOTIC® Chiral HPLC Columns - Sigma-Aldrich. (n.d.).
  • The separation of three compounds using a CHIRALPAK IC column, 4.6 mm... - ResearchGate. (n.d.).
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. (2018, March 29).
  • Method development with CHIRALPAK® IA - HPLC. (n.d.).
  • Strategies for Chiral HPLC Method Development - Sigma-Aldrich. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis - PubMed. (2024, May 29).
  • INSTRUCTION MANUAL FOR Analytical Columns of CHIRALPAK® AD-3R, AS-3R, AY-3R, AZ-3R CHIRALCEL® OD-3R, OJ-3R, OX-3R, and OZ-3R - Daicel Chiral Technologies. (n.d.).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.).
  • Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases - Sigma-Aldrich. (n.d.).
  • CHIRALCEL-OXH.pdf - Daicel Chiral Technologies. (n.d.).
  • Enantioselective CuH-Catalyzed Reductive Coupling of Aryl Alkenes and Activated Carboxylic Acids Jeffrey S. Bandar, Erhad Ascic, - Semantic Scholar. (n.d.).
  • Daicel CHIRALCEL ® OX-3 / CHIRALCEL ® OX-H HPLC Columns. (n.d.).
  • Products & Services | LIFE SCIENCES | Daicel corporation. (n.d.).
  • APPLICATION NOTES - HPLC. (n.d.).
  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.).
  • Daicel Chiral HPLC Catalogue.pdf - Velocity Scientific Solutions. (n.d.).
  • Application Notes - AppNotes Listed by Compound - MicroSolv Technology Corporation. (n.d.).
  • INSTRUCTION MANUAL FOR CHIRALCEL® OX-3 and CHIRALCEL® OZ-3 - Please read this instruction sheet completely before using this column. (n.d.).

Sources

Comparative

Introduction: The Significance of (1R)-3-Oxocyclohexane-1-carboxylic Acid

A Comparative Guide to the Spectroscopic Analysis of (1R)-3-Oxocyclohexane-1-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals (1R)-3-oxocyclohexane-1-carboxylic acid is a chiral molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Analysis of (1R)-3-Oxocyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(1R)-3-oxocyclohexane-1-carboxylic acid is a chiral molecule of interest in organic synthesis and medicinal chemistry. Its rigid cyclohexanone framework, coupled with a carboxylic acid functional group and a defined stereocenter, makes it a valuable building block for the synthesis of complex natural products and pharmaceutical agents. The precise characterization of its structure and stereochemistry is paramount for its application in these fields. This guide will delve into the nuances of its spectroscopic analysis, with a primary focus on 1H NMR, and provide a comparative overview of complementary techniques.

Part 1: In-depth 1H NMR Spectrum Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. The 1H NMR spectrum, in particular, reveals the chemical environment, connectivity, and stereochemical relationships of protons within a molecule.

Due to the unavailability of an experimental spectrum in public databases, the following analysis is based on a predicted 1H NMR spectrum generated using freely available online prediction software.[1][2] It is crucial to note that while these predictions are based on sophisticated algorithms, experimental verification is always the gold standard.[3][4]

Predicted 1H NMR Data (400 MHz, CDCl₃)

Labeled ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H1 (COOH)10.0 - 12.0br s-
H2 (CH)2.85m-
H3a (CH₂)2.55dddJ ≈ 14.0, 6.0, 2.0
H3b (CH₂)2.30dddJ ≈ 14.0, 8.0, 4.0
H4a (CH₂)2.15m-
H4b (CH₂)1.95m-
H5a (CH₂)2.45dddJ ≈ 13.5, 6.5, 3.0
H5b (CH₂)2.20dddJ ≈ 13.5, 7.5, 5.0

Molecular Structure with Proton Labeling

Caption: Labeled structure of (1R)-3-oxocyclohexane-1-carboxylic acid.

Interpretation of the Predicted 1H NMR Spectrum:

  • Carboxylic Acid Proton (H1): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10-12 ppm.[5] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding.

  • Methine Proton (H2): The proton at the chiral center (C1) is adjacent to the electron-withdrawing carboxylic acid group, leading to a predicted chemical shift around 2.85 ppm. Due to coupling with the neighboring methylene protons at C2 and C6, this signal is expected to be a complex multiplet.

  • Protons Alpha to the Carbonyl (H3a, H3b, H5a, H5b): The methylene protons adjacent to the carbonyl group (at C2 and C4) are deshielded and are predicted to resonate between 2.15 and 2.55 ppm. The geminal protons (e.g., H3a and H3b) are diastereotopic and thus have different chemical shifts. They will appear as complex multiplets due to both geminal and vicinal coupling.

  • Methylene Protons (H4a, H4b): The protons on the carbon furthest from the functional groups (C5) are the most shielded and are predicted to appear in the range of 1.95 to 2.15 ppm. These will also be complex multiplets due to coupling with adjacent protons.

Conformational Analysis:

The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The bulky carboxylic acid group will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. This conformational preference significantly influences the coupling constants between adjacent protons. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). A detailed analysis of the experimental coupling constants would be necessary to confirm the chair conformation and the equatorial position of the carboxylic acid group.

Part 2: Comparison with Alternative Analytical Methods

While 1H NMR is a cornerstone for structural elucidation, a comprehensive analysis often requires a combination of techniques.

13C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted 13C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)~208
COOH~175
C1 (CH)~45
C2, C6 (CH₂)~40
C3, C5 (CH₂)~25
C4 (CH₂)~30

The carbonyl carbon of the ketone is the most downfield signal, followed by the carboxylic acid carbon.[6] The chemical shifts of the aliphatic carbons are in the expected upfield region.

2D NMR Spectroscopy (COSY & HSQC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[7] A COSY spectrum of (1R)-3-oxocyclohexane-1-carboxylic acid would show cross-peaks between adjacent protons, confirming the connectivity of the cyclohexane ring.

Caption: Expected COSY correlations for the ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to.[7] An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

Caption: Expected HSQC correlations between protons and carbons.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.[8] For (1R)-3-oxocyclohexane-1-carboxylic acid (MW = 142.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 142. Common fragmentation pathways would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclohexane ring.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules.[9] It measures the differential absorption of left- and right-circularly polarized light. For (1R)-3-oxocyclohexane-1-carboxylic acid, the ketone chromophore will give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effect can be used to confirm the absolute configuration of the stereocenter, providing a valuable alternative to chiral NMR shift reagents or derivatization.[10][11]

Part 3: Experimental Protocols

1H NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (1R)-3-oxocyclohexane-1-carboxylic acid into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Gently swirl the vial to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[12]

    • Cap the NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Spectroscopic Analysis

workflow Sample Sample of (1R)-3-oxocyclohexane-1-carboxylic acid NMR_Acq 1H, 13C, COSY, HSQC NMR Acquisition Sample->NMR_Acq MS_Acq Mass Spectrometry Acquisition Sample->MS_Acq CD_Acq Circular Dichroism Acquisition Sample->CD_Acq NMR_Analysis 1D and 2D NMR Data Analysis NMR_Acq->NMR_Analysis MS_Analysis Mass Spectrum Analysis MS_Acq->MS_Analysis CD_Analysis CD Spectrum Analysis CD_Acq->CD_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Stereochem_Confirmation Stereochemical Confirmation CD_Analysis->Stereochem_Confirmation Final_Report Comprehensive Analytical Report Structure_Elucidation->Final_Report Stereochem_Confirmation->Final_Report

Caption: A typical workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural and stereochemical characterization of (1R)-3-oxocyclohexane-1-carboxylic acid relies on a multi-technique approach. While 1H NMR provides the foundational information on proton environments and connectivity, its power is significantly enhanced when used in conjunction with 13C NMR and 2D NMR techniques for unambiguous assignments. Mass spectrometry serves to confirm the molecular weight and provide fragmentation information. Finally, Circular Dichroism offers a direct and sensitive method for confirming the absolute stereochemistry, a critical aspect for a chiral molecule intended for use in stereospecific applications. This guide provides a framework for the comprehensive analysis of this important molecule, emphasizing the synergy between different spectroscopic methods.

References

  • Chemdraw NMR Prediction Reliability. (2023). Reddit. Retrieved from [Link]

  • Ballard, R. E., Mason, S. F., & Vane, G. W. (1963). Chiroptical studies. Part 101. An empirical analysis of circular dichroism data for steroidal and related transoidαβ-unsaturated ketones. Journal of the Chemical Society, Perkin Transactions 1, 43.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. Retrieved from [Link]

  • NMR DB. (2016). Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. Retrieved from [Link]

  • Slideshare. (n.d.). 1 h nmr spectrum using chemdraw. Retrieved from [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • YouTube. (2023). Chemdraw for predicting NMR spectra. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Ballard, R. E., Mason, S. F., & Vane, G. W. (1963). Circular dichroism of dissymmetric αβ-unsaturated ketones. Discussions of the Faraday Society, 35, 43.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • YouTube. (2024). Free NMR Prediction: Your Lab's New Secret Weapon. Retrieved from [Link]

  • University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. Retrieved from [Link]

  • Djerassi, C., Records, R., Bunnenberg, E., Mislow, K., & Moscowitz, A. (1962). Inherently Dissymetric Chromophores. Optical Rotatory Dispersion of α,β-Unsaturated Ketones and Conformational Analysis of Cyclohexenones. Journal of the American Chemical Society, 84(6), 872–878.
  • YouTube. (2020). NMRdb for predicting NMR spectra. Retrieved from [Link]

  • Bruker. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]

  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Is there a simple way to get the circular dichroism of a molecule from its structure? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022).
  • NC State University Libraries. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3539-3553.
  • Bach, T. (2010). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions.
  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Validation

determining absolute configuration of 3-oxocyclohexane-1-carboxylic acid

Executive Summary The determination of the absolute configuration (AC) of 3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1 for R, 21531-46-4 for S) is a critical quality attribute in the synthesis of pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the absolute configuration (AC) of 3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1 for R, 21531-46-4 for S) is a critical quality attribute in the synthesis of pharmaceutical intermediates. As a flexible, light-atom molecule (C, H, O only), it presents specific challenges: it lacks the heavy atoms required for easy X-ray anomalous dispersion and exhibits conformational mobility (chair/boat) that complicates standard chiroptical rules (e.g., the Octant Rule).

This guide objectively compares three industry-standard methodologies for assigning the AC of this specific scaffold: Single Crystal X-Ray Diffraction (SC-XRD) via Salt Formation , Vibrational Circular Dichroism (VCD) , and NMR Derivatization .

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard" for definitive assignment, provided suitable crystals can be grown.

Technical Analysis

Direct X-ray analysis of the free acid is often inconclusive regarding absolute configuration due to the low resonant scattering of light atoms (C, H, O) using standard Molybdenum (Mo) radiation. The Flack parameter may have large uncertainties. Solution: Co-crystallization with a chiral amine of known configuration. This introduces a reliable internal reference and often improves crystallinity.

Experimental Protocol: Diastereomeric Salt Formation
  • Reagents: 3-oxocyclohexane-1-carboxylic acid (10 mg, 0.07 mmol) and (R)-(+)-1-Phenylethylamine (8.5 mg, 0.07 mmol).

  • Solvent System: Dissolve both in minimal hot Ethanol (0.5 mL).

  • Crystallization: Allow to cool slowly to room temperature in a capped vial with a needle puncture (slow evaporation) over 24-48 hours.

  • Data Collection: Select a single crystal. Collect data at 100 K (to reduce thermal motion of the flexible ring).

  • Structure Solution: Solve using direct methods.

  • Assignment: Since the configuration of the amine is known (R), the configuration of the acid is assigned relative to it in the solved lattice.

Pros & Cons
FeaturePerformance
Confidence Highest (100%) .[1][2] Unambiguous proof.
Throughput Low. Crystal growth is the rate-limiting step (days to weeks).
Sample Req. High (~10-20 mg). Destructive (unless crystal is recovered).
Limitation Requires formation of a diffraction-quality crystal.

Method 2: Vibrational Circular Dichroism (VCD)

The "Modern Standard" for solution-phase analysis without derivatization.

Technical Analysis

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike Electronic CD (ECD), which relies on chromophores (the ketone n→π*), VCD probes the entire molecular skeleton. Relevance to Topic: 3-oxocyclohexane-1-carboxylic acid has distinct carbonyl stretching modes: the ketone (~1715 cm⁻¹) and the carboxylic acid (~1740 cm⁻¹ monomer / ~1710 cm⁻¹ dimer). The "chirality" of the twist in the cyclohexanone ring is clearly resolved in the VCD spectrum.

Experimental Protocol
  • Sample Prep: Dissolve 5-10 mg of the acid in CDCl₃ (0.1 mL). Concentration ~0.5 M.

  • Measurement: Record IR and VCD spectra (1000–2000 cm⁻¹) using a VCD spectrometer (e.g., BioTools ChiralIR). Accumulate ~4000 scans to improve Signal-to-Noise (S/N).

  • Computational Workflow (Required for Assignment):

    • Conformational Search: Use MMFF94 force field to find low-energy conformers (axial vs. equatorial COOH).

    • Geometry Optimization: DFT (B3LYP/6-31G*) including solvent model (PCM/CHCl₃). Crucial: Model the acid as a hydrogen-bonded dimer, as it exists in CDCl₃.

    • Frequency Calculation: Calculate rotational strengths.

  • Comparison: Overlay experimental and calculated spectra.

  • Validation: Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 confirms the assignment.

Pros & Cons
FeaturePerformance
Confidence High (>95%) . rigorous if calculations model the dimer correctly.
Throughput Medium (24 hours for measurement + calculation).
Sample Req. Non-destructive. Sample can be recovered.[1][3][4]
Limitation Requires computational chemistry expertise.

Method 3: NMR Derivatization (Chiral Solvating Agents)

The "Rapid Screen" for comparative analysis.

Technical Analysis

This method relies on the formation of diastereomeric complexes (or covalent amides) where the chemical shift of protons near the chiral center (H1, H2, H6) differs between the R and S complexes due to the magnetic anisotropy of the chiral auxiliary.

Experimental Protocol: Amide Derivatization
  • Coupling: React the acid (1 eq) with (S)-α-methylbenzylamine (1.1 eq), EDC·HCl (1.2 eq), and HOBt in CH₂Cl₂.

  • Isolation: Perform a mini-workup (wash with 1N HCl, sat. NaHCO₃).

  • NMR: Acquire ¹H NMR (500 MHz) of the resulting amide.

  • Analysis: Compare the chemical shifts of the cyclohexyl protons with literature values for the (S)-amine derivative of the known reference standard.

    • Self-Validating Logic: If you synthesize both the (R)-amine and (S)-amine derivatives, the Δδ (delta-delta) values of the ring protons will follow a predictable spatial pattern (shielding/deshielding cones).

Pros & Cons
FeaturePerformance
Confidence Medium-High.[1] Depends on the magnitude of Δδ.
Throughput High . Results in <4 hours.
Sample Req. Low (<5 mg). Destructive (derivatization).
Limitation Indirect. Requires careful interpretation of shielding cones.

Comparative Analysis Summary

MetricSC-XRD (Salt) VCD (Solution) NMR (Derivatization)
Primary Use Case Final regulatory filing; Reference Standard certification.In-process control; compounds that won't crystallize.High-throughput screening of reaction optimization.
Turnaround Time 3–14 Days1–2 Days4–6 Hours
Cost High (Instrument + Crystallography time)Medium (Instrument + CPU time)Low (Standard reagents)
Data Output 3D Spatial CoordinatesSpectral FingerprintChemical Shift (ppm)
Risk Factor Crystallization failure.Poor computational model (e.g., ignoring dimers).Ambiguous Δδ values if peaks overlap.

Decision Workflows (Visualization)

Figure 1: Strategic Decision Tree for AC Determination

Caption: Logical workflow for selecting the optimal AC determination method based on sample state and resource availability.

AC_Determination Start Isolate 3-oxocyclohexane-1-carboxylic acid CrystalCheck Does it form high-quality single crystals? Start->CrystalCheck XRD_Direct Attempt Direct SC-XRD (Mo or Cu source) CrystalCheck->XRD_Direct Yes VCD_Path Perform VCD Analysis (Solution Phase) CrystalCheck->VCD_Path No HeavyAtom Are Flack parameters conclusive? XRD_Direct->HeavyAtom Done_XRD Definite Assignment (Gold Standard) HeavyAtom->Done_XRD Yes SaltFormation Form Diastereomeric Salt (e.g., w/ (R)-1-Phenylethylamine) HeavyAtom->SaltFormation No (Light Atom Problem) XRD_Salt SC-XRD of Salt SaltFormation->XRD_Salt XRD_Salt->Done_XRD Comp_Model DFT Calculation (Include Dimer Model) VCD_Path->Comp_Model Compare Compare Exp. vs Calc. (ESI > 0.8?) Comp_Model->Compare Compare->SaltFormation No (Poor Fit) Done_VCD Confident Assignment Compare->Done_VCD Yes

Figure 2: VCD Workflow for Keto-Acids

Caption: Specific workflow for 3-oxocyclohexane-1-carboxylic acid, emphasizing the critical dimerization modeling step.

VCD_Workflow Sample Sample in CDCl3 (~10 mg/0.1 mL) Measure Measure IR/VCD (1000-1800 cm-1) Sample->Measure Overlay Spectral Overlay (Exp vs Calc) Measure->Overlay Calc_Start Computational Modeling Conformers Conf. Search (Chair/Boat) Calc_Start->Conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) Conformers->DFT_Opt Dimer CRITICAL: Model Acid Dimers DFT_Opt->Dimer Dimer->Overlay

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Carboxylic Acids in Solution by Vibrational Circular Dichroism. Chirality, 15(9), 743–758. Link

  • Lightner, D. A. (1992). The Octant Rule. In Circular Dichroism: Principles and Applications. Wiley-VCH. (Contextual reference for ketone sector rules).

Sources

Comparative

optical rotation values for (1R)-3-oxocyclohexane-1-carboxylic acid vs racemate

The following guide provides a technical comparison between (1R)-3-oxocyclohexane-1-carboxylic acid and its racemate , designed for researchers in asymmetric synthesis and drug development. Executive Summary (1R)-3-oxocy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between (1R)-3-oxocyclohexane-1-carboxylic acid and its racemate , designed for researchers in asymmetric synthesis and drug development.

Executive Summary

(1R)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1) is a critical chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly where stereochemical integrity at the C1 position is required to define downstream chirality.[1] While the racemate (CAS: 16205-98-4) is cost-effective and readily available, its use in asymmetric synthesis necessitates subsequent resolution steps that often incur yield losses >50%.[1]

This guide delineates the physicochemical distinctions, specifically optical rotation , and evaluates the "performance" of the enantiomer versus the racemate in the context of synthetic efficiency.

Physicochemical Properties Comparison

The primary differentiator is the optical activity. The (1R)-enantiomer exhibits specific rotation, whereas the racemate is optically inactive.

Feature(1R)-3-Oxocyclohexane-1-carboxylic AcidRacemic 3-Oxocyclohexane-1-carboxylic Acid
CAS Number 21531-43-1 16205-98-4
Stereochemistry (1R)-Enantiomer (Chiral)(1R) + (1S) Mixture (1:[1]1)
Optical Rotation (

)
Negative (-) (Levorotatory)* (Inactive)
Melting Point Distinct (Often differs from racemate)76 °C (approx.)
Solubility Soluble in MeOH, EtOH, CHCl

Soluble in MeOH, EtOH, CHCl

Primary Application Asymmetric Synthesis (Scaffold)General Reagent / Precursor for Resolution

*Note on Rotation: Literature data indicates the (S)-enantiomer of the corresponding acid is dextrorotatory (+) . Consequently, the (1R)-enantiomer is assigned as levorotatory (-) .[1] The methyl ester of the (S)-isomer has been reported with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (c=2.0, EtOH), implying the (R)-ester is approx. 

.

Experimental Analysis & Performance

Optical Rotation as a Purity Metric

For the (1R)-enantiomer, optical rotation is the critical release specification. Because the rotation magnitude is relatively low, chiral HPLC or GC is often the preferred method for precise enantiomeric excess (ee) determination.

  • Protocol Note: When measuring rotation, ensure the sample is strictly anhydrous. Solvent effects (e.g., Ethanol vs. Chloroform) can significantly shift the observed value.

  • Performance Impact: Using the (1R)-enantiomer with >98% ee eliminates the need for late-stage chiral resolution, potentially doubling the theoretical yield of the target molecule compared to a racemic starting material.

Resolution and Synthesis Pathways

Obtaining the pure (1R)-enantiomer typically involves one of two high-performance pathways:

  • Classical Resolution: Via the hydroxy-acid intermediate using chiral amines (e.g., Quinine).

  • Biocatalytic Resolution: Enzymatic hydrolysis of the racemic ester.

Workflow: Resolution via Hydroxy-Acid Intermediate

The keto-group is often unstable during direct resolution.[1] A robust field protocol involves reducing the ketone to a hydroxyl group, resolving the stable hydroxy-acid, and then re-oxidizing.

ResolutionWorkflow Racemate Racemic 3-Oxocyclohexane- 1-carboxylic Acid Reduction Reduction (NaBH4 or H2/Pt) Racemate->Reduction RacHydroxy Racemic cis-3-Hydroxy Acid Reduction->RacHydroxy Resolution Chiral Resolution (w/ Quinine or Cinchonidine) RacHydroxy->Resolution Salt Formation PureHydroxy (1R,3R)-Hydroxy Acid Salt Resolution->PureHydroxy Crystallization Oxidation Oxidation (Jones Reagent) PureHydroxy->Oxidation Free Acid & Oxidize Target (1R)-3-Oxocyclohexane- 1-carboxylic Acid Oxidation->Target

Figure 1: Strategic resolution pathway involving the stable hydroxy-intermediate to ensure high optical purity.

Detailed Experimental Protocols

Protocol A: Determination of Specific Rotation

To validate the identity of the (1R)-enantiomer:

  • Preparation: Dissolve 100 mg of the (1R)-acid in 10.0 mL of absolute ethanol (Concentration

    
    ).
    
  • Equilibration: Allow the solution to stabilize at 20°C for 15 minutes.

  • Measurement: Using a polarimeter with a sodium D-line lamp (589 nm), measure the observed rotation (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
       is the path length in decimeters (usually 1 dm).[2]
      
    • Expectation: A negative value (e.g., approx -2° to -5°, dependent on concentration/solvent).[1]

Protocol B: Enzymatic Resolution (Alternative Route)

For high-throughput requirements, kinetic resolution of the ester is superior.

  • Substrate: Methyl 3-oxocyclohexanecarboxylate (Racemic).[3]

  • Enzyme: Rhizopus arrhizus lipase or similar hydrolase.

  • Condition: Incubate in phosphate buffer (pH 7) at 30°C.

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[1]

  • Separation: Extract the unreacted (R)-ester with ethyl acetate. Hydrolyze chemically to yield (1R)-3-oxocyclohexane-1-carboxylic acid .[1]

References

  • Noyce, D. S., & Denney, D. B. (1952).Steric Effects in the Reduction of 3-Oxocyclohexanecarboxylic Acid. Journal of the American Chemical Society, 74(23), 5912–5915. (Describes the classical resolution of the hydroxy-acid precursor).
  • Trigalo, F., Buisson, D., & Azerad, R. (1988).Microbial reduction of 3-oxocyclohexanecarboxylic acid derivatives. Tetrahedron Letters, 29(47), 6109-6112.
  • Brenna, E., et al. (2013).
  • PubChem Compound Summary. 3-Oxocyclohexane-1-carboxylic acid (CID 2760252).[1] National Center for Biotechnology Information. [Link]

Sources

Validation

Comparative Guide: Enzymatic vs. Chemical Synthesis of 3-Oxocyclohexane-1-carboxylic Acid

This guide provides an in-depth technical comparison between the chemical and enzymatic synthesis of 3-oxocyclohexane-1-carboxylic acid , a critical scaffold in the synthesis of bioactive molecules, including Gabapentin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the chemical and enzymatic synthesis of 3-oxocyclohexane-1-carboxylic acid , a critical scaffold in the synthesis of bioactive molecules, including Gabapentin analogs and conformationally constrained peptides.

Executive Summary

The synthesis of 3-oxocyclohexane-1-carboxylic acid presents a classic trade-off between throughput and stereocontrol .

  • Chemical Synthesis (via Oxidation) is the industrial workhorse. It offers high yields (>90%) and scalability but typically produces a racemic product requiring downstream resolution. Traditional methods generate toxic chromium waste, though modern "green" oxidations (TEMPO) have mitigated this.

  • Enzymatic Synthesis (via Kinetic Resolution or Biocatalytic Oxidation) is the precision tool. It is essential when the specific enantiomer (e.g., (1R)-3-oxo) is required for chiral drugs. While the theoretical yield of resolution is capped at 50%, the optical purity (ee >98%) and mild conditions make it indispensable for high-value pharmaceutical intermediates.

Molecule Profile & Strategic Importance[1][2]

FeatureDescription
IUPAC Name 3-Oxocyclohexane-1-carboxylic acid
CAS Number 16205-98-4
Chirality Chiral center at C1.[1] Exists as (1R) and (1S) enantiomers.[2]
Key Application Precursor for Gabapentin analogs, Tilidine , and conformationally constrained

-amino acids.
Stability Prone to decarboxylation under harsh acidic/thermal conditions (beta-keto acid behavior, though the ketone is gamma relative to carboxyl, it is stable).

Chemical Synthesis: The Oxidative Route

The dominant chemical strategy involves the hydrogenation of 3-hydroxybenzoic acid followed by oxidation.

A. Mechanism & Pathway[5][6]
  • Hydrogenation: 3-Hydroxybenzoic acid is hydrogenated (Rh/C or Ru/C) to 3-hydroxycyclohexanecarboxylic acid. This yields a mixture of cis and trans isomers.[2]

  • Oxidation: The hydroxyl group is oxidized to a ketone.[3]

    • Traditional: Jones Oxidation (CrO₃/H₂SO₄).[4] Effective but generates hazardous Cr(VI) waste.

    • Modern/Green: TEMPO-catalyzed oxidation using NaOCl (bleach) as the stoichiometric oxidant.

B. Detailed Protocol (Green TEMPO Oxidation)

Rationale: This protocol avoids toxic heavy metals and uses water as the primary solvent, aligning with Green Chemistry Principle #5.

Reagents:

  • Substrate: 3-Hydroxycyclohexanecarboxylic acid (1.0 eq)[5][6]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Co-oxidant: NaBr (0.1 eq)

  • Oxidant: NaOCl (1.1 eq, commercial bleach, pH adjusted to 9.5)

  • Solvent: Water/Dichloromethane (biphasic) or Water/Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-hydroxycyclohexanecarboxylic acid (14.4 g, 100 mmol) in 100 mL of water containing NaHCO₃ (to maintain pH ~9).

  • Catalyst Addition: Add TEMPO (156 mg, 1 mmol) and NaBr (1.0 g, 10 mmol). Cool the mixture to 0°C.

  • Oxidation: Slowly add NaOCl solution dropwise over 30 minutes, maintaining the internal temperature <5°C. The solution will turn yellow-orange.

  • Quenching: Stir for 1 hour. Quench excess oxidant with aqueous Na₂SO₃.

  • Isolation: Acidify to pH 2 with HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/EtOAc.

Performance Metrics:

  • Yield: 88–92%

  • Purity: >97% (GC)

  • Stereochemistry: Racemic (product is a racemate).

Enzymatic Synthesis: Biocatalytic Resolution

Direct enzymatic formation of the ketone from non-chiral precursors is rare. The standard "enzymatic synthesis" is the Kinetic Resolution of the ester to obtain the optically pure acid.

A. Mechanism & Pathway

Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively hydrolyze one enantiomer of the racemic ester, leaving the other intact.

B. Detailed Protocol (Lipase Resolution)

Rationale: Lipases operate under mild conditions (pH 7, 30°C) and provide high enantioselectivity (E > 100).

Reagents:

  • Substrate: Ethyl 3-oxocyclohexanecarboxylate (Racemic)

  • Enzyme: Immobilized CAL-B (Novozym 435)

  • Solvent: Phosphate Buffer (0.1 M, pH 7.2)

Step-by-Step Workflow:

  • Emulsification: Suspend racemic ethyl 3-oxocyclohexanecarboxylate (10 g) in 100 mL phosphate buffer.

  • Initiation: Add Novozym 435 beads (10% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor pH; maintain at 7.2 using an autotitrator with 1M NaOH (this neutralizes the formed acid).

  • Termination: Stop reaction at 50% conversion (typically 24-48 hours). Filter off the enzyme beads.

  • Separation:

    • Extract the unreacted Ester (Enantiomer A) with hexane (pH 7).

    • Acidify the aqueous phase to pH 2 and extract the Acid (Enantiomer B, typically (1R)-3-oxo acid) with Ethyl Acetate.

Performance Metrics:

  • Yield: ~45% (Theoretical max 50% for resolution)

  • ee% (Enantiomeric Excess): >98%

  • E-Factor: Low (water is the main waste).

Comparative Analysis

The choice between methods depends on whether chirality is required.

Data Comparison Table
MetricChemical Synthesis (TEMPO Oxidation)Enzymatic Synthesis (Lipase Resolution)
Target Product Racemic 3-oxocyclohexane-1-COOHOptically Pure (1R) or (1S) isomer
Yield High (90%) Moderate (45% per enantiomer)
Reaction Time Fast (1-2 hours)Slow (24-48 hours)
Cost Efficiency High (Cheap reagents: Bleach, TEMPO)Moderate (Enzyme cost, though reusable)
Scalability Excellent (kg to ton scale)Good (requires pH stat control)
Environmental Moderate (Chlorinated waste if not managed)Excellent (Aqueous, ambient temp)
Stereocontrol None (0% ee)Superior (>98% ee)

Visualization of Pathways[8]

SynthesisComparison Start 3-Hydroxybenzoic Acid Inter 3-Hydroxycyclohexane- carboxylic acid (Mix) Start->Inter Hydrogenation (Rh/C, H2) Chem_Ox Chemical Oxidation (TEMPO/NaOCl) Inter->Chem_Ox Chemical Route Ester Racemic Ethyl Ester Inter->Ester Esterification (EtOH, H+) Rac_Prod Racemic 3-Oxocyclohexane-1-COOH Chem_Ox->Rac_Prod Oxidation Enz_Res Enzymatic Resolution (CAL-B Lipase) Ester->Enz_Res Enzymatic Route Chiral_Acid (1R)-3-Oxocyclohexane- 1-carboxylic acid Enz_Res->Chiral_Acid Hydrolysis (50% Conv) Chiral_Ester (1S)-Ester (Unreacted) Enz_Res->Chiral_Ester Remains

Figure 1: Divergent synthesis pathways. The chemical route (red) prioritizes throughput for the racemate, while the enzymatic route (green) utilizes kinetic resolution to isolate high-purity enantiomers.

References

  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Retrieved from

  • ChemicalBook. (2026). 3-Oxo-1-cyclohexanecarboxylic acid Chemical Properties, Uses, Production. Retrieved from

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Retrieved from

  • Trigalo, F., Buisson, D., & Azerad, R. (1988).[7] Stereoselective microbial reduction of racemic 3-oxo-cyclohexanecarboxylic acid esters. Tetrahedron Letters, 29(47), 6109-6112.

  • PharmaBlock. (2023).[8] Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid (Analogous Process). ACS Green Chemistry & Engineering Conference. Retrieved from

Sources

Comparative

Validating Purity of (1R)-3-oxocyclohexane-1-carboxylic Acid: A GMP Comparison Guide

Executive Summary For the GMP synthesis of (1R)-3-oxocyclohexane-1-carboxylic acid , relying on a single analytical method is a compliance risk. The molecule presents two distinct analytical challenges: weak UV chromopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the GMP synthesis of (1R)-3-oxocyclohexane-1-carboxylic acid , relying on a single analytical method is a compliance risk. The molecule presents two distinct analytical challenges: weak UV chromophores (making standard HPLC-UV unreliable for mass balance) and high enantiomeric risk (potential racemization of the C1 chiral center via enolization).

This guide compares three validation methodologies: Titration , HPLC-UV , and Quantitative NMR (qNMR) .

The Verdict: The industry-standard "Best Practice" for this specific intermediate is a Hybrid Orthogonal Approach :

  • qNMR (Internal Standard): For absolute assay (weight % purity) to establish the "Primary Reference Standard."

  • Chiral HPLC (Polysaccharide Column): For Enantiomeric Excess (ee) determination.

  • HPLC-CAD (Charged Aerosol Detection): For relative impurity profiling (overcoming the weak UV response).

Part 1: The GMP Challenge

The molecule (1R)-3-oxocyclohexane-1-carboxylic acid contains a ketone at C3 and a carboxylic acid at C1.

  • Detection Limits: The carbonyl groups absorb weakly at 200–210 nm. Standard UV detection at 254 nm is virtually blind to this molecule, leading to gross overestimation of purity if non-chromophoric impurities are present.

  • Stereochemical Instability: The proton at C1 is alpha to a carbonyl (the acid group). While less acidic than a beta-keto acid, harsh acidic/basic conditions during synthesis can induce racemization to the (1S) enantiomer.

  • Regulatory Requirement (ICH Q2(R2)): You must demonstrate Specificity—the ability to unequivocally assess the analyte in the presence of components which may be expected to be present.[1]

Part 2: Comparative Analysis of Purity Assays

The following table compares the three primary methodologies available for validating the purity of this intermediate.

Table 1: Method Performance Matrix
FeatureMethod A: Potentiometric Titration Method B: HPLC-UV (210 nm) Method C: qNMR (Recommended)
Principle Acid-Base NeutralizationChromatographic Separation + UV AbsorptionNuclear Spin Counting (Molar Ratio)
Specificity Low: Reacts with any acidic impurity (e.g., starting materials).Medium: Subject to response factor variations; requires reference standard.High: Distinguishes analyte from impurities structurally.
Reference Std Not required (uses standardized base).Required: Must have a certified standard of the analyte.Not Required: Uses a generic Internal Standard (e.g., Maleic Acid).
LOD/Sensitivity N/A (Macro analysis only)High: Can detect <0.05% impurities.Moderate: Typically >0.1% (limit of quantitation).
GMP Utility Raw material release (cheap, fast).Impurity profiling (looking for "needles in haystacks").Absolute Assay (Assigning purity to the Reference Standard).
Risk Factor False Positives from acidic precursors.False Negatives from non-UV absorbing impurities.Integration errors if peaks overlap.

Part 3: Detailed Validation Protocols

Protocol A: Absolute Purity by qNMR (The "Truth" Standard)

Use this method to assign the potency of your in-house Reference Standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – chosen for solubility of both polar acid and organic impurities.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable). It has a sharp singlet at ~6.2 ppm, clear of the cyclohexane protons (1.5–3.0 ppm).

Procedure:

  • Weighing: Accurately weigh 20.0 mg of the Sample (

    
    ) and 15.0 mg of Maleic Acid IS (
    
    
    
    ) into the same HPLC vial. Use a microbalance (readability 0.001 mg).[2]
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to a 5mm NMR tube.[3]

  • Acquisition (600 MHz recommended):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 32 or 64.

    • Temperature: 298 K.[3]

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (2H) and the C1-methine proton of the analyte (1H, typically a multiplet around 2.6-2.8 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity.[3][4]
Protocol B: Chiral HPLC (Enantiomeric Excess)

Use this method to validate that the (1R) isomer has not racemized.

System: Agilent 1260/1290 or Waters Alliance. Column: Chiralpak IG or Chiralpak QN-AX (Anion Exchange is excellent for acids).

  • Recommendation:Chiralpak IG-3 (Immobilized Amylose derivative), 4.6 x 150 mm, 3 µm. Mobile Phase:

  • Hexane : Ethanol : Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (Isocratic).

  • Note: TFA is mandatory to keep the carboxylic acid protonated and sharp. Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or Refractive Index if UV is too noisy). Acceptance Criteria:

  • Resolution (

    
    ) between (1R) and (1S) enantiomers > 2.0.
    
  • Enantiomeric Excess (ee) > 99.0% for GMP release.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for releasing a batch of (1R)-3-oxocyclohexane-1-carboxylic acid under GMP.

GMP_Validation_Workflow Start Crude (1R)-3-oxocyclohexane- 1-carboxylic acid ID_Test Identity Test (1H-NMR + IR) Start->ID_Test Chem_Purity Chemical Purity Assessment ID_Test->Chem_Purity Pass Chiral_Check Chiral Purity Assessment ID_Test->Chiral_Check Pass HPLC_CAD HPLC-CAD/ELSD (Impurity Profiling) Chem_Purity->HPLC_CAD Qualitative qNMR qNMR (Absolute Assay) Assign Potency Chem_Purity->qNMR Quantitative Limits_Chem Impurities < 0.1%? Assay > 98.0%? HPLC_CAD->Limits_Chem qNMR->Limits_Chem Chiral_HPLC Chiral HPLC (Chiralpak IG/TFA) Chiral_Check->Chiral_HPLC Limits_Chiral ee > 99.0%? Chiral_HPLC->Limits_Chiral Release RELEASE BATCH (Generate CoA) Limits_Chem->Release Yes Reject REJECT / REWORK Limits_Chem->Reject No Limits_Chiral->Release Yes Limits_Chiral->Reject No

Caption: Orthogonal validation workflow ensuring both chemical potency (via qNMR) and stereochemical integrity (via Chiral HPLC).

Part 5: References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2014). "The 100% method of quantitative nuclear magnetic resonance spectroscopy (qNMR)." Journal of Pharmaceutical and Biomedical Analysis, 101, 138-147. [Link]

  • Daicel Chiral Technologies. (2020). Chiral Separation of Acidic Compounds: Application Note. [Link]

  • Almac Group. (2022). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. [Link][5]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (1R)-3-Oxocyclohexane-1-carboxylic Acid

[1] Executive Safety Summary Immediate Action Required: Treat this substance as a corrosive irritant and a respiratory sensitizer .[1] While often classified as an "irritant" in bulk, the keto-acid functionality allows f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Immediate Action Required: Treat this substance as a corrosive irritant and a respiratory sensitizer .[1] While often classified as an "irritant" in bulk, the keto-acid functionality allows for rapid mucous membrane interaction.[1]

ParameterCritical Data
GHS Classification Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Physical State Solid (Crystalline Powder)
Primary Route of Entry Inhalation of dust; Dermal absorption via solvent vehicles.[1]
Incompatibility Strong oxidizers, Strong bases, Reducing agents.[1][3]

Strategic Risk Assessment: The "Why" Behind the Protocol

As researchers, we often dismiss "irritants" as low-risk.[1] However, (1R)-3-Oxocyclohexane-1-carboxylic acid presents a dual challenge:

  • Chemical Functionality: The molecule contains both a carboxylic acid and a ketone.[1] Upon contact with moisture (sweat, tears, lung tissue), it creates a localized acidic environment that denatures proteins more aggressively than simple mineral dusts.[1]

  • Chiral Purity & Asset Protection: This is a chiral building block.[1] Contamination from poor PPE (e.g., skin oils, glove powder) compromises the enantiomeric excess (ee).[1] Therefore, PPE here serves two roles: protecting you from the chemical, and protecting the chemical from you.

The PPE Decision Matrix

Do not use a "one-size-fits-all" approach. Your PPE must adapt to the state of matter.

Table 1: Tiered PPE Specifications[4]
ComponentScenario A: Solid Handling (Weighing/Aliquot)Scenario B: Solution Phase (Synthesis/Extraction)Scientific Rationale
Hand Protection Single Nitrile (Min 5 mil thickness)Double Gloving (Inner: Nitrile, Outer: Neoprene or Thicker Nitrile)Nitrile resists solids well.[1][4] However, ketones can degrade nitrile over time in solution; Neoprene offers broader resistance to organic acids/solvents.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesDust particles bypass standard safety glasses.[1] Solution splashes require full face coverage.
Respiratory Fume Hood (Sash at 18") or N95 if hood unavailableFume Hood REQUIRED H335 indicates respiratory tract irritation.[1] Engineering controls (Hood) are superior to PPE (Mask).
Body Defense Lab Coat (Cotton/Poly blend), closed-toe shoesLab Coat + Chemical Resistant Apron (Rubber/PVC)Prevents saturation of clothing in case of solvent spill.[1]
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling (1R)-3-Oxo... State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Solid_PPE PPE: Nitrile (5mil) + Goggles Control: Fume Hood / Static Box Solid->Solid_PPE Solvent_Check Check Solvent Compatibility Liquid->Solvent_Check Std_Solvent Standard (MeOH, DCM) Solvent_Check->Std_Solvent Aggressive Aggressive (DMF, Ketones) Solvent_Check->Aggressive Liquid_PPE_Std PPE: Double Nitrile + Goggles Std_Solvent->Liquid_PPE_Std Liquid_PPE_Agg PPE: Silver Shield / Laminate Liner Aggressive->Liquid_PPE_Agg

Figure 1: Decision tree for selecting PPE based on physical state and solvent system. Note the escalation to laminate gloves for aggressive solvents.

Operational Protocol: Self-Validating Workflows

This protocol uses "Checkpoints" to ensure safety compliance is active, not passive.

Phase 1: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation.[1]

  • Engineering Check: Verify Fume Hood flow is 80-100 fpm (face velocity).

  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1] Why: Organic powders are static-prone; static discharge can scatter dust onto the user.[1]

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Left Hand (Dirty): Holds the reagent bottle.

    • Right Hand (Clean): Operates the spatula and balance door.[1]

    • Validation: If your "Clean" hand glove shows residue, the protocol has failed. Change gloves immediately.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue before removing it from the hood.[1]

Phase 2: Dissolution (Solution State)

Risk: Splash and glove permeation.[1]

  • Solvent Selection: If dissolving in acetone or chlorinated solvents, recognize that the solvent is the carrier that will pull the keto-acid through your glove.[1]

  • Double Gloving: Don a second pair of nitrile gloves (colored, if possible) over the first.[1]

    • Validation: If the outer glove rips or swells, the inner glove provides a temporary barrier, allowing safe doffing.

  • Add Acid to Solvent: Always add the solid (1R)-3-Oxocyclohexane-1-carboxylic acid to the solvent, not vice versa, to minimize splash-back.[1]

Emergency Response & Disposal

Emergency Loop

In the event of exposure, time is tissue.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Flush 15 mins Soap & Water Skin->Action_Skin Action_Eye Eye Wash Station 15 mins (Hold lids open) Eye->Action_Eye Action_Inhale Move to Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for exposure events.[1][5] Note the mandatory 15-minute flush time.

Disposal Protocol

Code: Organic Acid Waste (Check local EHS regulations).

  • Segregation: Do not mix with oxidizing acid waste (e.g., Nitric Acid) or basic waste.[1]

  • Labeling: Clearly mark as "Organic Acid - Corrosive."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to acid corrosion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760252, 3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide for Organic Acids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-3-Oxocyclohexane-1-carboxylic acid
Reactant of Route 2
(1R)-3-Oxocyclohexane-1-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.